Product packaging for 4-(2-Aminoethyl)benzoic acid hydrochloride(Cat. No.:CAS No. 60531-36-4)

4-(2-Aminoethyl)benzoic acid hydrochloride

Número de catálogo: B1284290
Número CAS: 60531-36-4
Peso molecular: 201.65 g/mol
Clave InChI: GRQLJCQMQXXDTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-(2-Aminoethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO2 B1284290 4-(2-Aminoethyl)benzoic acid hydrochloride CAS No. 60531-36-4

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(2-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQLJCQMQXXDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584703
Record name 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60531-36-4
Record name 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Aminoethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical research. Its structure, incorporating a primary amine and a carboxylic acid moiety on a benzene ring, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and explores its potential applications, particularly in the realm of drug discovery and material science.

Chemical and Physical Properties

This compound is a white to off-white or beige solid.[1][2] It is known for its stability and enhanced solubility in aqueous solutions due to its hydrochloride salt form, which is a desirable characteristic for many experimental and formulation purposes.[1]

Structural Information
IdentifierValue
IUPAC Name This compound
CAS Number 60531-36-4
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol [1][3][4]
Canonical SMILES C1=CC(=CC=C1CCN)C(=O)O.Cl
InChI Key GRQLJCQMQXXDTR-UHFFFAOYSA-N

G cluster_benzoic_acid This compound C1 C C2 C C3 C C4 C C5 C C6 C C7 C O1 O O2 OH C8 CH₂ C9 CH₂ N1 NH₃⁺ Cl Cl⁻

Physicochemical Data
PropertyValueSource
Physical Form White to tan powder, crystals, crystalline powder and/or chunks[4]
Melting Point >350 °C (literature)[4]
Purity ≥ 95% (by NMR)[1]
Storage Temperature Room Temperature or 0-8°C[1][4]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the ethyl group, and the protons of the amino group. The chemical shifts (δ) are predicted to be in the following regions:

  • Aromatic Protons (Ar-H): ~7.2-8.0 ppm. The protons on the benzene ring will likely appear as two doublets due to the para-substitution pattern.

  • Ethyl Protons (-CH₂-CH₂-): Two triplets, one for the methylene group attached to the aromatic ring (~2.8-3.0 ppm) and another for the methylene group attached to the amino group (~3.1-3.3 ppm).

  • Amine Protons (-NH₃⁺): A broad singlet, typically downfield, integrated for three protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a very downfield position (>10 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals for the aromatic carbons, the ethyl carbons, and the carbonyl carbon of the carboxylic acid. Predicted chemical shifts are:

  • Carbonyl Carbon (C=O): ~168-175 ppm.

  • Aromatic Carbons (Ar-C): In the range of ~125-145 ppm.

  • Ethyl Carbons (-CH₂-CH₂-): In the range of ~30-45 ppm.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • N-H Stretch (Ammonium): A broad band around 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Around 1200 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free base (C₉H₁₁NO₂) at m/z 165.08. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ethylamino side chain.

Experimental Protocols

The following protocols are based on established methods for similar compounds and can be adapted for this compound.

Synthesis

A plausible synthetic route to this compound involves the reduction of a corresponding nitro precursor. A general procedure is outlined below:

Step 1: Nitration of 4-Ethylbenzoic Acid

  • To a stirred solution of 4-ethylbenzoic acid in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water to precipitate the product, 4-ethyl-3-nitrobenzoic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction of the Nitro Group

  • Suspend the 4-ethyl-3-nitrobenzoic acid in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate, and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and adjust the pH to be basic to precipitate the tin salts.

  • Filter the mixture and acidify the filtrate with hydrochloric acid to precipitate the desired product, this compound.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

G Start 4-Ethylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Ethyl-3-nitrobenzoic Acid Nitration->Intermediate Reduction Reduction (SnCl₂·2H₂O, EtOH) Intermediate->Reduction Product 4-(2-Aminoethyl)benzoic Acid Hydrochloride Reduction->Product

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aminobenzoic acids, polar solvents like water, ethanol, or a mixture thereof are often suitable.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of a compound.

  • Column: A reversed-phase C18 column is typically suitable for this type of compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is a good starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions are made to create calibration standards.

  • Analysis: Inject the standards and the sample solution into the HPLC system. The purity can be determined by the area percentage of the main peak, and the concentration can be calculated from the calibration curve.

G

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its bifunctional nature allows for its incorporation into various scaffolds.

  • Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological and cardiovascular disorders.[4] The rigid benzoic acid core can provide a scaffold for positioning other functional groups to interact with biological targets, while the aminoethyl side chain offers a point for further chemical modification.[1]

  • Biochemical Research: This compound is utilized in studies related to enzyme inhibition and protein interactions.[1] Derivatives can be designed to mimic natural substrates or ligands, thereby acting as competitive inhibitors of enzymes.

  • Material Science: The amino and carboxylic acid groups can be used to incorporate this molecule into polymers and coatings to impart specific functional properties.[1]

Signaling Pathway Interactions (Hypothesized)

While direct evidence of this compound modulating specific signaling pathways is not yet established in the literature, its structural similarity to other bioactive molecules suggests potential areas of investigation. For instance, derivatives of aminobenzoic acids have been explored for their ability to interact with various cellular targets. A hypothetical mechanism could involve the inhibition of a key enzyme in a disease-related pathway.

G

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

  • Wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in various scientific disciplines. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of novel compounds with diverse applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, facilitating its effective use in the laboratory and in the development of new technologies and therapeutics. Further research into its biological activities and potential modulation of cellular signaling pathways is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic route to 4-(2-Aminoethyl)benzoic acid hydrochloride, a key building block in pharmaceutical and materials science. The synthesis commences from the readily available starting material, 4-acetylbenzoic acid, and proceeds through a two-step reductive amination and subsequent reduction. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate replication and further development by researchers in the field.

Introduction

4-(2-Aminoethyl)benzoic acid and its hydrochloride salt are valuable bifunctional molecules incorporating both a carboxylic acid and a primary amine. This unique structure makes them versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and novel polymers. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and in various applications. This guide details a robust and accessible synthetic pathway for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from 4-acetylbenzoic acid in two primary steps. The overall transformation is depicted in the workflow diagram below.

G cluster_0 Synthesis Workflow 4-Acetylbenzoic_acid 4-Acetylbenzoic Acid Step_1 Reductive Amination 4-Acetylbenzoic_acid->Step_1 NH3/MeOH, H2, Raney Ni 4-(1-Aminoethyl)benzoic_acid 4-(1-Aminoethyl)benzoic Acid Step_1->4-(1-Aminoethyl)benzoic_acid Step_2 Reduction 4-(1-Aminoethyl)benzoic_acid->Step_2 H2, Catalyst 4-(2-Aminoethyl)benzoic_acid 4-(2-Aminoethyl)benzoic Acid Step_2->4-(2-Aminoethyl)benzoic_acid Step_3 HCl Salt Formation 4-(2-Aminoethyl)benzoic_acid->Step_3 HCl Final_Product 4-(2-Aminoethyl)benzoic Acid Hydrochloride Step_3->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(1-Aminoethyl)benzoic acid

This initial step involves the reductive amination of 4-acetylbenzoic acid.[1]

Materials:

  • 4-Acetylbenzoic acid

  • Ammonia-saturated methanol

  • Raney nickel catalyst (activity grade III)

  • Hydrogen gas

  • Pressurized reaction vessel (e.g., autoclave)

Procedure:

  • In a suitable pressurized reaction vessel, dissolve 4.1 g of 4-acetylbenzoic acid in 50 mL of ammonia-saturated methanol.[1]

  • Carefully add 1.5 g of Raney nickel catalyst to the solution.[1]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 4750 psi.[1]

  • Stir the reaction mixture at the specified pressure and ambient temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(1-aminoethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of 4-(2-Aminoethyl)benzoic acid

The second step involves the reduction of the benzylic amine to an ethylamine. While a specific protocol for the reduction of 4-(1-aminoethyl)benzoic acid is not detailed in the searched literature, a general approach using catalytic hydrogenation is proposed based on standard organic chemistry principles.

Materials:

  • 4-(1-Aminoethyl)benzoic acid

  • Suitable solvent (e.g., ethanol, methanol, or acetic acid)

  • Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • Dissolve the crude 4-(1-aminoethyl)benzoic acid from Step 1 in a suitable solvent in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Connect the vessel to a hydrogen source and purge the system with hydrogen.

  • Conduct the hydrogenation at a suitable pressure (e.g., atmospheric pressure or higher) and temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 4-(2-Aminoethyl)benzoic acid.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

Materials:

  • 4-(2-Aminoethyl)benzoic acid

  • Anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol)

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • Dissolve the crude or purified 4-(2-Aminoethyl)benzoic acid in a minimal amount of a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Acetylbenzoic acidC₉H₈O₃164.16205-210

Table 2: Properties of Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity
This compoundC₉H₁₂ClNO₂201.65>350[2]≥ 95% (NMR)[3]

Table 3: Summary of a Potential Synthetic Route and Expected Yields

StepStarting MaterialProductKey ReagentsExpected Yield (%)
14-Acetylbenzoic acid4-(1-Aminoethyl)benzoic acidNH₃/MeOH, H₂, Raney NiNot specified
24-(1-Aminoethyl)benzoic acid4-(2-Aminoethyl)benzoic acidH₂, CatalystYields for this specific reduction are not detailed in the provided search results, but are generally high for similar reductions.
34-(2-Aminoethyl)benzoic acidThis compoundHClNear quantitative

Conclusion

This technical guide outlines a practical and efficient synthetic route for the preparation of this compound from 4-acetylbenzoic acid. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in drug development and materials science, enabling the reliable synthesis of this important chemical intermediate. Further optimization of the reduction step (Step 2) could be explored to maximize the overall yield of the process.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of 4-(2-Aminoethyl)benzoic acid hydrochloride. The methodologies detailed herein are foundational for the characterization of small organic molecules in a drug development context, ensuring compound identity and purity.

Compound Identification

Basic physicochemical and identification data for this compound are summarized below.

ParameterValueSource
Molecular Formula C₉H₁₁NO₂·HClChem-Impex
Molecular Weight 201.65 g/mol Chem-Impex
CAS Number 60531-36-4Chem-Impex
Appearance Beige or White to Tan PowderChem-Impex
Melting Point >350 °CMySkinRecipes[1]
Purity ≥ 95% (by NMR)Chem-Impex

Spectroscopic Data for Structure Elucidation

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure. Due to the limited availability of published experimental spectra, this guide utilizes predicted data from validated computational models, which serve as a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.95Doublet2HAr-H (ortho to -COOH)
7.50Doublet2HAr-H (ortho to -CH₂CH₂NH₃⁺)
3.30Triplet2HAr-CH₂-CH₂ -NH₃⁺
3.05Triplet2HAr-CH₂ -CH₂-NH₃⁺

Note: The acidic proton of the carboxylic acid and the ammonium protons are typically exchanged with D₂O and may not be observed, or may appear as a broad singlet.

Chemical Shift (δ) (ppm)Carbon TypeAssignment
171.5QuaternaryC =O
145.0QuaternaryAr-C -CH₂CH₂NH₃⁺
131.0QuaternaryAr-C -COOH
130.5TertiaryAr-C H (ortho to -COOH)
129.0TertiaryAr-C H (ortho to -CH₂CH₂NH₃⁺)
39.0SecondaryAr-CH₂-C H₂-NH₃⁺
32.0SecondaryAr-C H₂-CH₂-NH₃⁺
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadO-H stretch (carboxylic acid), N-H stretch (ammonium salt)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1710-1680StrongC=O stretch (carboxylic acid)
1610-1580MediumAromatic C=C stretch, N-H bend (ammonium)
1450-1400MediumAromatic C=C stretch
1300-1200StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
165Moderate[M-HCl]⁺, Molecular ion of the free base
147Moderate[M-HCl-H₂O]⁺
120High[M-HCl-COOH]⁺
105Base Peak[C₇H₅O]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
30High[CH₂NH₂]⁺

Note: In Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule of the free base at m/z 166.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the molecular structure.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. A larger number of scans may be necessary to achieve a good signal-to-noise ratio.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • FT-IR Spectrometer with a sample press for KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder mixture into a pellet-forming die.

  • Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Procedure (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol, acetonitrile, water)

  • Mass Spectrometer (e.g., with ESI or EI source)

Procedure (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 166) and subject it to collision-induced dissociation (CID) to generate product ions.

Visualization of Methodologies and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the structure elucidation process.

Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample 4-(2-Aminoethyl)benzoic acid hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

NMR_Analysis_Logic cluster_H_NMR ¹H NMR Data cluster_C_NMR ¹³C NMR Data NMR_Exp ¹H NMR ¹³C NMR H_Shift Chemical Shift (Proton Environment) NMR_Exp->H_Shift C_Shift Chemical Shift (Carbon Environment) NMR_Exp->C_Shift Structure Structural Fragments & Connectivity H_Shift->Structure H_Integration Integration (Proton Ratio) H_Integration->Structure H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure C_Shift->Structure C_Count Number of Signals (Unique Carbons) C_Count->Structure

Caption: Logical relationships in NMR data analysis for structure determination.

MS_Fragmentation_Pathway M [C₉H₁₁NO₂]⁺ m/z = 165 F1 [C₈H₉O]⁺ m/z = 120 M->F1 - COOH F4 [CH₂NH₂]⁺ m/z = 30 M->F4 - C₈H₉O₂ F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - CH₃ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: A potential mass spectrometry fragmentation pathway for the free base.

References

In-Depth Technical Guide: 4-(2-Aminoethyl)benzoic acid hydrochloride (CAS 60531-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride, identified by CAS number 60531-36-4, is a bifunctional organic compound that serves as a crucial building block in synthetic chemistry and biochemical research. Its structure, featuring both a primary amine and a carboxylic acid group, offers versatile reactivity for a range of chemical transformations. This guide provides a comprehensive overview of its properties, applications, and synthetic utility, particularly in the realm of pharmaceutical development and material science.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1][2]
Appearance Beige to white or tan powder, crystals, or crystalline powder[2][3]
Melting Point >350 °C (literature)[3]
Purity ≥ 95% (NMR)[2]
Storage Conditions Store at room temperature or 0-8°C[2][3]
InChI Key GRQLJCQMQXXDTR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCN)C(=O)O.Cl

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into a wide array of structures.

Pharmaceutical Development

This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structural properties make it particularly valuable in the development of drugs targeting neurological and cardiovascular disorders.[3] Researchers leverage this molecule in studies related to drug delivery systems and, notably, in the synthesis of enzyme inhibitors.[2] The rigid benzoic acid core can enhance molecular recognition and stability in drug candidates.

A significant application lies in the synthesis of sulfonamide derivatives which are known to be potent enzyme inhibitors. For instance, related structures like 4-(2-aminoethyl)benzenesulfonamide are used to create inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various diseases.[4][5]

Biochemical Research

In biochemical studies, this compound is employed as a reagent for modifying peptides and proteins, which aids in the study of their structure and function.[3] Its amino group allows for easy modification and conjugation to other molecules.[2] It can also be used in studies involving amino acid metabolism and protein interactions.[2]

Material Science and Other Industrial Uses

Beyond the biomedical field, this compound is used in the development of polymers and coatings that require specific functional properties.[2] It also finds application in the production of dyes and pigments, where its amine group facilitates the formation of stable colorants.[2][3]

Synthetic Workflow and Methodologies

While specific, detailed experimental protocols for reactions starting with this compound are proprietary or published within specific research contexts, a general workflow for its use in the synthesis of a bioactive molecule, such as an enzyme inhibitor, can be outlined. The following diagram illustrates a conceptual synthetic pathway.

G Conceptual Synthetic Workflow A Starting Material: 4-(2-Aminoethyl)benzoic acid HCl (CAS 60531-36-4) B Protection of Functional Group (e.g., Boc protection of amine) A->B Step 1 C Activation of Carboxylic Acid (e.g., using DCC, EDC) B->C Step 2 D Coupling Reaction with a bioactive scaffold (e.g., another amine-containing molecule) C->D Step 3 E Deprotection Step (e.g., acid-catalyzed removal of Boc group) D->E Step 4 F Purification (e.g., Chromatography, Recrystallization) E->F Step 5 G Final Bioactive Molecule (e.g., Enzyme Inhibitor) F->G Step 6 H Characterization (NMR, Mass Spec, IR) G->H Analysis

Caption: General workflow for synthesizing a bioactive molecule.

Key Experimental Methodologies

The synthesis of derivatives from this compound typically involves standard organic chemistry techniques. The characterization of the resulting products is crucial to confirm their identity and purity.

  • Synthesis: The synthesis of novel compounds using this starting material often involves amide bond formation, where the carboxylic acid group is activated and then reacted with an amine, or reactions involving the amino group, such as acylation or alkylation. The hydrochloride salt form enhances solubility in certain solvents, which can be advantageous in aqueous-based reactions.[3]

  • Purification: Purification of the synthesized compounds is commonly achieved through techniques like column chromatography on silica gel or recrystallization from appropriate solvents to obtain the product in high purity.

  • Characterization: The structure and identity of the synthesized molecules are typically confirmed using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of expected functional groups and their connectivity.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (C=O) and amines (N-H).

  • Biological Evaluation (for drug development): If the synthesized compound is intended as a therapeutic agent, further in vitro and in vivo studies are necessary. For example, if designed as an enzyme inhibitor, its activity would be assessed through enzyme inhibition assays to determine parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[4][6]

Safety and Handling

Based on available safety information, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development, biochemical research, and material science. Its bifunctional nature allows for its use as a scaffold in the synthesis of a wide range of novel molecules, including potent enzyme inhibitors and other bioactive compounds. A thorough understanding of its chemical properties and synthetic utility is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors.

References

An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzoic acid hydrochloride, a versatile bifunctional molecule utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel therapeutics, particularly those targeting the central nervous system.

Core Molecular Data

This compound is a white to off-white solid.[1] Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a valuable starting material for a variety of synthetic transformations.[2][3] The hydrochloride salt form enhances the compound's solubility in aqueous media.

ParameterValueSource
Molecular Formula C₉H₁₁NO₂・HCl[2]
Molecular Weight 201.65 g/mol [2]
CAS Number 60531-36-4[2]
Appearance White to tan powder, crystals[1]
Melting Point >350 °C[1]
Purity ≥95% (by NMR)[2]

Synthetic and Analytical Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related compounds, such as the reduction of a corresponding nitrile or nitro derivative followed by hydrochloride salt formation. A general conceptual workflow is presented below.

cluster_0 Synthesis Workflow Start 4-(2-Nitrophenyl)acetonitrile Step1 Reduction of Nitrile and Nitro Groups (e.g., Catalytic Hydrogenation) Start->Step1 Intermediate 4-(2-Aminoethyl)aniline Step1->Intermediate Step2 Diazotization followed by Sandmeyer-type Reaction (Introduction of Carboxyl Group) Intermediate->Step2 Product_base 4-(2-Aminoethyl)benzoic Acid Step2->Product_base Step3 Salt Formation (Treatment with HCl) Product_base->Step3 Final_Product 4-(2-Aminoethyl)benzoic Acid Hydrochloride Step3->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Reduction: The starting material, 4-(2-nitrophenyl)acetonitrile, is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step simultaneously reduces both the nitro group to an amine and the nitrile group to a primary amine, yielding 4-(2-aminoethyl)aniline.

  • Diazotization and Carboxylation: The resulting aniline derivative undergoes diazotization with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, for instance, using copper(I) cyanide followed by hydrolysis, or a related carboxylation method to introduce the carboxylic acid group at the para position, yielding 4-(2-aminoethyl)benzoic acid.

  • Hydrochloride Salt Formation: The free base, 4-(2-aminoethyl)benzoic acid, is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol). A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.

Application in Drug Discovery: A Focus on Neurological Disorders

This compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[2] Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) makes it an attractive scaffold for developing modulators of the GABAergic system.[4][5][6]

Derivatives of this compound can be designed to interact with GABA receptors (GABA-A and GABA-B), influencing neuronal excitability.[7] The GABAergic system is a key target for therapeutic intervention in conditions such as epilepsy, anxiety, and sleep disorders.[8]

The following diagram illustrates a hypothetical signaling pathway where a derivative of 4-(2-Aminoethyl)benzoic acid acts as a positive allosteric modulator of the GABA-A receptor.

cluster_1 GABAergic Synapse Modulation GABA_release GABA Release GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA_release->GABA_A_Receptor Binds to Cl_influx Chloride Ion (Cl⁻) Influx GABA_A_Receptor->Cl_influx Opens channel Derivative 4-(2-Aminoethyl)benzoic Acid Derivative (Modulator) Derivative->GABA_A_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Results in

Caption: Hypothetical modulation of a GABA-A receptor by a derivative of 4-(2-Aminoethyl)benzoic acid.

In this proposed mechanism, the derivative binds to an allosteric site on the GABA-A receptor, enhancing the effect of GABA binding. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a more potent inhibitory postsynaptic potential. This enhanced inhibition can help to restore the balance between excitatory and inhibitory signaling in the brain, which is often dysregulated in neurological disorders.

References

solubility of 4-(2-Aminoethyl)benzoic acid hydrochloride in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Qualitative Solubility

4-(2-Aminoethyl)benzoic acid hydrochloride is the salt form of 4-(2-aminoethyl)benzoic acid. The presence of the hydrochloride moiety generally enhances the aqueous solubility and stability of the parent compound, making it more suitable for pharmaceutical formulations and aqueous-based reactions.[1] The molecule possesses both a polar carboxylic acid group and a protonated amine, which contribute to its affinity for polar solvents.

The principle of "like dissolves like" governs the solubility of a compound in various solvents. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Given its ionic nature as a hydrochloride salt and the presence of polar functional groups, this compound is expected to be soluble in polar protic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely SolubleThe hydrochloride salt is ionic and can form strong hydrogen bonds with protic solvents. The polar functional groups also contribute to its solubility in these solvents.
Polar Aprotic DMSO, DMFPotentially SolubleThese solvents can solvate the cation and anion of the salt, although the solubility might be less than in protic solvents.
Non-Polar Toluene, HexaneLikely InsolubleThe high polarity and ionic character of the compound are incompatible with the non-polar nature of these solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the gold standard for obtaining accurate solubility data.[2][3][4]

1. Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours.[2]

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.

  • Quantification:

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions analysis Analyze by HPLC or UV-Vis prep_standards->analysis Generate Calibration Curve prep_samples Prepare Slurry (Excess Solid in Solvent) equilibration Equilibrate at Constant Temperature (24-48h) prep_samples->equilibration sampling Collect and Filter Supernatant equilibration->sampling dilution Dilute Saturated Solution sampling->dilution dilution->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation

Figure 1. Experimental workflow for thermodynamic solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a robust methodology for its quantitative determination. Accurate solubility data is paramount for successful drug development, from early-stage discovery to formulation.

References

Spectroscopic Analysis of 4-(2-Aminoethyl)benzoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile organic compound with applications in pharmaceutical synthesis and materials science. Its structure, featuring a primary amine, a carboxylic acid, and an aromatic ring, makes it a valuable building block. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability. This guide details the standard procedures for obtaining and analyzing NMR, IR, and MS data for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂Chem-Impex
Molecular Weight 201.65 g/mol Chem-Impex
CAS Number 60531-36-4Chem-Impex
Appearance Beige powderChem-Impex
Purity ≥ 95% (by NMR)Chem-Impex
Storage Conditions 0-8°CChem-Impex

Spectroscopic Data (Anticipated)

While specific experimental spectra for this compound are not publicly available, this section outlines the expected features based on its chemical structure. For comparative purposes, data for a related compound, 4-(2-BOC-aminoethyl)benzoic acid, is provided.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain, and the amine and carboxylic acid protons. The aromatic protons would likely appear as two doublets in the 7-8 ppm region, characteristic of a para-substituted benzene ring. The methylene protons would appear as triplets around 3 ppm. The amine and carboxylic acid protons would be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (120-150 ppm), and the two aliphatic carbons of the ethyl chain (30-50 ppm).

Table 2: ¹H NMR Data for 4-(2-BOC-aminoethyl)benzoic acid (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.83d, J = 8.25 Hz2HAromatic (ortho to COOH)
7.28d, J = 8.28 Hz2HAromatic (ortho to ethyl)
6.84br t, J = 5.43 Hz1HNH
3.14q, J = 6.78 Hz2H-CH₂-NH-
2.74t, J = 7.44 Hz2HAr-CH₂-
1.33s9H-C(CH₃)₃

Data obtained from ChemicalBook for the Boc-protected analog, not the hydrochloride salt.[1]

3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands are:

  • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H stretch (Amine Hydrochloride): A broad band in the 2800-3200 cm⁻¹ region, often with multiple smaller peaks.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

  • C=C stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-N stretch: Around 1200 cm⁻¹.

3.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the free base (C₉H₁₁NO₂) at m/z = 165.19. The hydrochloride salt itself is not typically observed directly. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the ethyl side chain.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4]

    • Place the mixture into a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.[2][5]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

4.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization (Electron Ionization - EI):

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).[6][7][8] This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow start Start: Pure Compound Sample nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms h_nmr ¹H NMR nmr->h_nmr Proton Environment c_nmr ¹³C NMR nmr->c_nmr Carbon Skeleton structure_elucidation Structural Elucidation ir->structure_elucidation Functional Groups ms->structure_elucidation Molecular Weight & Fragmentation h_nmr->structure_elucidation purity_assessment Purity Assessment h_nmr->purity_assessment Integration c_nmr->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

Caption: Logical workflow for spectroscopic analysis of an organic compound.

Conclusion

While direct, publicly accessible spectroscopic data for this compound is limited, this guide provides the necessary framework for its acquisition and interpretation. The detailed experimental protocols for NMR, IR, and MS, along with the logical workflow, offer a comprehensive approach for researchers to characterize this and similar compounds effectively. The anticipated spectral features, supported by data from a related molecule, serve as a valuable reference for analytical and synthetic chemists.

References

A Technical Guide to the Physical and Chemical Purity of 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and purity of 4-(2-Aminoethyl)benzoic acid hydrochloride (CAS No. 60531-36-4), a key intermediate in the synthesis of various pharmaceuticals. This document outlines its physical characteristics, methods for purity determination, and common analytical techniques employed in its quality control.

Physical Appearance

This compound is typically a solid substance. Its appearance can range from a beige powder to white or tan crystals or crystalline powder.[1][2] The visual characteristics can be an initial indicator of purity, with significant color variations potentially suggesting the presence of impurities.

Table 1: Physical Characteristics of this compound

PropertyDescription
Physical Form Solid
Appearance Beige powder, White to tan powder, crystals, crystalline powder, and/or chunks[1][2]
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Melting Point >350 °C (decomposes)
Solubility Soluble in water

Purity and Impurities

The purity of this compound is a critical parameter, particularly in pharmaceutical applications. Commercially available products typically have a purity of 95% or higher.[1][3] Purity is commonly assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and titration.[1][2]

Table 2: Purity Specifications for this compound

ParameterSpecification RangeAnalytical Method
Purity (by NMR) ≥ 95%Nuclear Magnetic Resonance
Purity (General) 95% - 97%Varies by supplier
Assay (by Titration) 96.5% - 103.5%Silver Nitrate Titration

Potential impurities in this compound can arise from the synthetic route and subsequent purification processes. These may include starting materials, by-products, and residual solvents. The identification and quantification of these impurities are essential for ensuring the quality and safety of the final product.

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is necessary for the comprehensive quality control of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Structural Elucidation and Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the presence of key functional groups in the molecule, such as the carboxylic acid, amine, and aromatic ring. The IR spectrum should conform to the known spectrum of a reference standard.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure and can also be used for quantitative purity assessment.[1]

Purity Determination

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and for detecting and quantifying any related impurities. A reversed-phase HPLC method with UV detection is commonly employed.

Experimental Protocol: HPLC Purity Determination (Example)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: A solution of the sample is prepared in the mobile phase or a suitable solvent at a known concentration.

Titration: A potentiometric or colorimetric titration with a standardized solution of silver nitrate (AgNO₃) can be used to determine the assay of the hydrochloride salt.[2] This method quantifies the chloride content, which is directly related to the amount of the hydrochloride salt present.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, from initial receipt of the material to its final release for use.

QC_Workflow Quality Control Workflow for this compound cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Disposition Raw Material Receipt Raw Material Receipt Visual Inspection Visual Inspection Raw Material Receipt->Visual Inspection Documentation Review Documentation Review Visual Inspection->Documentation Review Sampling Sampling Documentation Review->Sampling Identification (IR, NMR) Identification (IR, NMR) Sampling->Identification (IR, NMR) Purity (HPLC) Purity (HPLC) Sampling->Purity (HPLC) Assay (Titration) Assay (Titration) Sampling->Assay (Titration) Data Analysis Data Analysis Identification (IR, NMR)->Data Analysis Purity (HPLC)->Data Analysis Assay (Titration)->Data Analysis Specification Check Specification Check Data Analysis->Specification Check Release Release Specification Check->Release Pass Rejection Rejection Specification Check->Rejection Fail

Caption: A flowchart illustrating the quality control process for this compound.

Chemical Structure

Caption: The chemical structure of this compound.

References

The Versatility of 4-(2-Aminoethyl)benzoic Acid Hydrochloride: An In-depth Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of 4-(2-Aminoethyl)benzoic acid hydrochloride as a pivotal building block in the synthesis of novel chemical entities for research, drug discovery, and materials science.

Introduction

This compound is a bifunctional organic molecule that has garnered significant attention as a versatile building block in the realm of chemical synthesis. Its unique structure, featuring a primary amino group at the terminus of an ethyl side chain and a carboxylic acid moiety attached to a benzene ring, allows for a diverse range of chemical modifications. This duality makes it an invaluable scaffold for the construction of complex molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions. This technical guide provides an in-depth exploration of the role of this compound in synthesis, complete with experimental protocols, quantitative data, and visualizations of relevant chemical transformations and biological pathways.

Core Properties and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The primary amine serves as a nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. The carboxylic acid group, on the other hand, can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This orthogonal reactivity allows for selective modifications at either end of the molecule, providing a strategic advantage in multi-step syntheses.

Key Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and representative spectroscopic data for this compound and its derivatives is presented in the tables below. This data is crucial for the identification and characterization of synthesized compounds.

PropertyValueReference
Molecular FormulaC₉H₁₂ClNO₂[General supplier data]
Molecular Weight201.65 g/mol [General supplier data]
Melting Point>300 °C[General supplier data]
AppearanceWhite to off-white crystalline powder[General supplier data]
Spectroscopic DataCharacteristic Peaks/Shifts
¹H NMR (DMSO-d₆)δ ~2.9 (t, 2H, Ar-CH₂), ~3.1 (t, 2H, CH₂-NH₃⁺), ~7.4 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~8.2 (br s, 3H, NH₃⁺), ~12.8 (s, 1H, COOH)
¹³C NMR (DMSO-d₆)δ ~32.5 (Ar-CH₂), ~38.5 (CH₂-NH₃⁺), ~128.5 (Ar-CH), ~129.5 (Ar-CH), ~130.0 (Ar-C), ~145.0 (Ar-C), ~167.0 (C=O)
IR (KBr, cm⁻¹)~3400-2500 (br, O-H and N-H stretch), ~1680 (C=O stretch), ~1610, 1510 (C=C stretch)
Mass Spectrometry (ESI+)m/z 166.08 [M+H]⁺ (for free base)

Key Synthetic Transformations and Experimental Protocols

The versatility of this compound is best illustrated through its application in fundamental organic reactions. Below are detailed protocols for two of the most common transformations: amide bond formation and esterification.

Amide Bond Formation via Acylation of the Amino Group

The primary amino group of this compound can be readily acylated to form a wide array of amide derivatives. This reaction is fundamental in the synthesis of peptidomimetics and other biologically active compounds.

Experimental Protocol: Synthesis of N-Benzoyl-4-(2-aminoethyl)benzoic acid

  • Materials: this compound, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir the mixture at room temperature for 10 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise to the stirring suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

CompoundMolecular FormulaYield (%)¹H NMR (DMSO-d₆, δ ppm)
N-Benzoyl-4-(2-aminoethyl)benzoic acidC₁₆H₁₅NO₃85-95~2.9 (t, 2H), ~3.5 (q, 2H), ~7.2-7.5 (m, 7H), ~7.8-7.9 (m, 2H), ~8.5 (t, 1H, NH), ~12.7 (s, 1H, COOH)
Fischer Esterification of the Carboxylic Acid Group

The carboxylic acid moiety can be converted to its corresponding ester through Fischer esterification, a classic acid-catalyzed reaction with an alcohol. This is a common strategy to protect the carboxylic acid or to modulate the pharmacokinetic properties of a drug candidate.

Experimental Protocol: Synthesis of Ethyl 4-(2-aminoethyl)benzoate hydrochloride

  • Materials: this compound, Absolute ethanol, Concentrated sulfuric acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • Suspend this compound (1.0 eq) in an excess of absolute ethanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude ester.

    • The product can be further purified by column chromatography. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl.

CompoundMolecular FormulaYield (%)¹H NMR (CDCl₃, δ ppm)
Ethyl 4-(2-aminoethyl)benzoateC₁₁H₁₅NO₂75-85~1.4 (t, 3H), ~2.8 (t, 2H), ~3.0 (t, 2H), ~4.4 (q, 2H), ~7.3 (d, 2H), ~7.9 (d, 2H)

Applications in Drug Discovery and Development

The structural motifs derived from this compound are prevalent in a variety of pharmacologically active agents. Its ability to act as a versatile scaffold has led to its use in the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents.

As a Scaffold for Enzyme Inhibitors

Derivatives of 4-(2-Aminoethyl)benzoic acid have been explored as inhibitors of various enzymes. For instance, the benzamide functionality is a common feature in many histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. While specific examples directly using this building block are not extensively documented in publicly available literature, the synthetic accessibility of N-acyl derivatives makes it a promising candidate for the development of novel enzyme inhibitors.

Role in Targeting Neurological and Cardiovascular Disorders

The core structure of 4-(2-Aminoethyl)benzoic acid is found in compounds investigated for their potential in treating neurological and cardiovascular diseases. The ability to introduce diverse functionalities on both the amino and carboxyl ends allows for the fine-tuning of properties such as blood-brain barrier permeability and target receptor affinity.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by derivatives of this compound are not yet widely reported, we can infer potential areas of impact based on the broader class of aminobenzoic acid derivatives. For example, derivatives of para-aminobenzoic acid have been shown to influence inflammatory pathways.

Below are diagrams illustrating the general synthetic workflow and a hypothetical signaling pathway that could be targeted by molecules derived from this building block.

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate/Product Classes cluster_3 Further Functionalization / Application 4-(2-Aminoethyl)benzoic acid HCl 4-(2-Aminoethyl)benzoic acid HCl Amide_Coupling Amide Coupling (Acylation) 4-(2-Aminoethyl)benzoic acid HCl->Amide_Coupling RCOCl, Base Esterification Esterification 4-(2-Aminoethyl)benzoic acid HCl->Esterification ROH, H+ Amide_Derivatives N-Acyl Derivatives Amide_Coupling->Amide_Derivatives Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Bioactive_Molecules Bioactive Molecules (e.g., Enzyme Inhibitors) Amide_Derivatives->Bioactive_Molecules Polymers_Materials Polymers & Materials Amide_Derivatives->Polymers_Materials Ester_Derivatives->Bioactive_Molecules Ester_Derivatives->Polymers_Materials

Caption: General synthetic workflow utilizing 4-(2-Aminoethyl)benzoic acid HCl.

G cluster_0 Extracellular cluster_1 Intracellular Ligand Bioactive Derivative of 4-(2-AEBA) HCl Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binding & Activation Effector Effector Protein Receptor->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway targeted by a bioactive derivative.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its bifunctional nature allows for the straightforward introduction of diverse chemical functionalities, making it an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery. Furthermore, its application extends to the development of novel polymers and functional materials. The experimental protocols and data presented in this guide serve as a foundational resource for researchers looking to harness the synthetic potential of this important molecule. Future research focusing on the biological evaluation of novel derivatives synthesized from this scaffold is warranted and holds the promise of uncovering new therapeutic agents and materials with unique properties.

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-Aminoethyl)benzoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] 4-(2-Aminoethyl)benzoic acid is a versatile building block that can be integrated into peptide sequences to introduce a unique structural motif. Its aromatic ring and the ethylamine side chain can influence the peptide's conformation, binding affinity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the successful incorporation of 4-(2-Aminoethyl)benzoic acid hydrochloride into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

For use in Fmoc SPPS, this compound must first be converted to its Nα-Fmoc protected form, Fmoc-4-(2-aminoethyl)benzoic acid . This derivative allows for its seamless integration into standard SPPS cycles.[2]

Core Principles and Considerations

The fundamental workflow for incorporating Fmoc-4-(2-aminoethyl)benzoic acid follows the standard iterative cycle of SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing.[1][3] However, as with any unnatural amino acid, there are specific considerations:

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide or Sieber Amide resin is suitable.[4] For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin or Wang resin is recommended.[4]

  • Coupling Reactions: Standard coupling reagents such as HBTU, HATU, or HCTU in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) are generally effective for coupling Fmoc-4-(2-aminoethyl)benzoic acid.[5][6] Due to the lack of significant steric hindrance, standard coupling times are usually sufficient.

  • Monitoring the Reaction: The progress of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test (ninhydrin test), to ensure completion. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[7][8]

Data Presentation

The following tables summarize representative quantitative data for the incorporation of Fmoc-4-(2-aminoethyl)benzoic acid. These values are typical for non-natural amino acids with similar structures and may require optimization for specific peptide sequences.

Table 1: Representative Coupling and Deprotection Parameters

ParameterCondition/ValueNotes
Coupling Time 60 - 120 minutesCan be extended or a double coupling performed if the Kaiser test is positive.[2]
Coupling Reagents HBTU/DIEA or HATU/DIEA (3-4 eq.)HATU is a more potent coupling reagent and can be used for difficult couplings.[1]
Fmoc-Deprotection 20% Piperidine in DMF2 x 10 minutes
Typical Crude Purity >80% (by RP-HPLC)Dependent on the overall peptide sequence and synthesis efficiency.
Overall Yield 15-40% (after purification)Highly dependent on peptide length, sequence, and purification method.[9]

Table 2: Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v)Application Notes
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A general-purpose cleavage cocktail suitable for peptides containing multiple sensitive residues.[10]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Suitable for peptides containing Arg(Pmc/Pbf) and Trp.
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)A good choice when Trp is present; triisopropylsilane (TIPS) is an effective scavenger.[10]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating Fmoc-4-(2-aminoethyl)benzoic acid into a peptide sequence on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-4-(2-aminoethyl)benzoic acid

  • Coupling reagents: HBTU, DIEA

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solutions: DMF, DCM

  • Reaction vessel with a fritted disc

Procedure:

  • Resin Swelling: a. Place the resin (0.1 mmol) in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the resin. b. Agitate for 10 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of Fmoc-4-(2-aminoethyl)benzoic acid: a. In a separate vial, dissolve Fmoc-4-(2-aminoethyl)benzoic acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), continue coupling for another hour or perform a second coupling. f. Once the reaction is complete (negative Kaiser test), drain the coupling solution. g. Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., Reagent K from Table 2)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Resin Preparation: a. After the final Fmoc deprotection (if the N-terminus is to be free), wash the peptidyl-resin with DCM (5 x 1 min). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]

  • Cleavage Reaction: a. Place the dried resin in a round-bottom flask or a suitable reaction vessel. b. Add the cleavage cocktail (e.g., 10 mL of Reagent K per gram of resin).[10] c. Stopper the flask and agitate at room temperature for 2-3 hours.[2]

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form. c. Place the tube on ice for 30 minutes to maximize precipitation. d. Centrifuge the mixture to pellet the crude peptide. e. Carefully decant the diethyl ether. f. Wash the peptide pellet with cold diethyl ether two more times. g. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum to remove residual ether.

  • Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS).

Visualizations

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Couple Fmoc-4-(2-aminoethyl)benzoic acid (HBTU/DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat Steps 2-3 for next AA Wash2->Cycle Chain Elongation Cleave Final Cleavage & Deprotection (TFA) Wash2->Cleave Final Cycle Cycle->Deprotect Purify Purification (RP-HPLC) Cleave->Purify End End: Purified Peptide Purify->End

Caption: Workflow for incorporating 4-(2-Aminoethyl)benzoic acid in SPPS.

Cleavage_Workflow PeptidylResin 1. Dry Peptidyl-Resin AddCocktail 2. Add TFA-based Cleavage Cocktail PeptidylResin->AddCocktail Incubate 3. Incubate 2-3 hours at Room Temperature AddCocktail->Incubate Filter 4. Filter to Separate Resin from Peptide Solution Incubate->Filter Precipitate 5. Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate 6. Centrifuge and Wash Peptide Pellet Precipitate->Isolate Dry 7. Dry Crude Peptide Isolate->Dry CrudePeptide Crude Peptide Dry->CrudePeptide

Caption: Protocol for peptide cleavage, deprotection, and isolation.

References

Application Notes and Protocols for Amine Derivatization with 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional linker molecule of significant interest in pharmaceutical and biochemical research. Its structure, featuring a primary amine and a carboxylic acid separated by a phenethyl spacer, makes it a versatile building block for the synthesis of novel drug candidates, bioconjugates, and research probes. The carboxylic acid moiety can be activated to react with primary and secondary amines, forming stable amide bonds. This allows for the "derivatization" of amine-containing molecules, a strategy often employed to modify their physicochemical properties, facilitate their attachment to other molecules, or to create spacers in more complex molecular architectures like PROTACs.

This document provides detailed protocols for the derivatization of amines using this compound, primarily through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Data Presentation

Amine Substrate (Example)Coupling MethodSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Primary Aliphatic AmineEDC, NHSDMF12-24Room Temp60-90General Protocol
Aniline DerivativeEDC, NHS, DMAPAcetonitrile12Room Temp50-80[1]
Amino Acid EsterEDC, HOBtDCM/DMF12-160 to Room Temp70-95[2]
Protein (e.g., BSA)EDC, sulfo-NHSMES, then PBS2-4Room TempVariable[3]

Note: Yields are illustrative and will vary based on the specific reactants and conditions.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of a Primary/Secondary Amine with this compound using EDC/NHS

This two-step protocol is a robust method for forming an amide bond between 4-(2-Aminoethyl)benzoic acid and an amine-containing molecule.[3][4]

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

Step 1: Neutralization and Activation of 4-(2-Aminoethyl)benzoic Acid

  • Dissolve this compound (1.0 equivalent) in the Activation Buffer or an appropriate organic solvent like DMF.

  • Add a tertiary amine base such as DIPEA (1.1 equivalents) to neutralize the hydrochloride and deprotonate the carboxylic acid.[5] Stir for 10 minutes at room temperature.

  • To the stirred solution, add NHS (1.2 equivalents) followed by EDC-HCl (1.2 equivalents).

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature. For aqueous reactions using sulfo-NHS, this time is typically shorter (around 15 minutes).

Step 2: Coupling to the Amine

  • In a separate flask, dissolve the amine-containing molecule (1.0-1.2 equivalents) in the Coupling Buffer or the same organic solvent used in Step 1.

  • Add the solution of the activated 4-(2-Aminoethyl)benzoic acid (from Step 1) to the amine solution.

  • Allow the reaction to stir for 2 to 24 hours at room temperature. The reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For aqueous reactions: If desired, the reaction can be quenched by adding the Quenching Solution to a final concentration of 10-50 mM and stirring for an additional 30 minutes. This will react with any remaining activated carboxyl groups.

Step 3: Work-up and Purification

  • For organic reactions: Remove the solvent under reduced pressure. The residue can be redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • For aqueous reactions: The derivatized product may be purified by dialysis, size-exclusion chromatography, or reversed-phase chromatography, depending on the properties of the final conjugate.

  • The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure derivatized amine.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_purification Work-up & Purification a 4-(2-Aminoethyl)benzoic acid HCl b Neutralize with Base (e.g., DIPEA) a->b c Add EDC and NHS b->c d Activated NHS Ester c->d f Amide Bond Formation d->f e Amine-containing Molecule e->f g Quenching (Optional) f->g h Extraction / Chromatography g->h i Pure Derivatized Amine h->i

Caption: Workflow for the derivatization of amines.

Signaling Pathway: Inhibition of TNF-α Induced NF-κB Activation

Derivatives of aminobenzoic acids have been shown to possess anti-inflammatory properties, in part by inhibiting the TNF-α signaling pathway.[6] This pathway is crucial in inflammation and cell survival. A derivatized molecule, using 4-(2-aminoethyl)benzoic acid as a linker, could be designed to interfere with this pathway, for example, by delivering an inhibitory molecule to a key protein in the cascade. The diagram below illustrates the canonical TNF-α/NF-κB signaling pathway and a potential point of inhibition.

TNF_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activation RIP1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Derivatized Inhibitor Inhibitor->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the TNF-α/NF-κB signaling pathway.

References

Application Notes and Protocols for HPLC Analysis of Compounds Labeled with 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. The sensitivity and selectivity of HPLC analysis can be significantly enhanced by derivatizing analytes with a labeling agent. This process introduces a chromophore or fluorophore into the target molecule, improving its detection by UV-Visible or fluorescence detectors. 4-(2-Aminoethyl)benzoic acid (AEBA) hydrochloride is a versatile labeling reagent. Its primary amino group allows for conjugation to a variety of functional groups, while the benzoic acid moiety provides a strong chromophore for UV detection. This document provides detailed protocols for the derivatization of analytes with AEBA and their subsequent analysis by reverse-phase HPLC.

Principle of the Method

The derivatization strategy typically involves the formation of a stable amide bond between the carboxylic acid group of an activated AEBA molecule and a primary or secondary amine on the target analyte. Alternatively, the primary amine of AEBA can be used to label compounds containing carboxyl groups. The resulting derivative, now containing the benzoyl moiety from AEBA, exhibits strong UV absorbance, facilitating highly sensitive detection. The separation of these labeled compounds is achieved by reverse-phase HPLC, which separates molecules based on their hydrophobicity.

Experimental Protocols

Derivatization of Amine-Containing Analytes with AEBA

This protocol outlines the labeling of a primary or secondary amine-containing analyte with 4-(2-Aminoethyl)benzoic acid hydrochloride. The carboxylic acid of AEBA is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Materials and Reagents:

  • This compound (AEBA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing analyte

  • Borate buffer (0.1 M, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Preparation of AEBA-NHS Ester:

    • In a clean, dry reaction vial, dissolve this compound and an equimolar amount of N-Hydroxysuccinimide (NHS) in anhydrous DMF.

    • Add 1.1 molar equivalents of a carbodiimide coupling agent (e.g., DCC or EDC).

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C, protected from light.

    • The resulting solution contains the activated AEBA-NHS ester. This can be used directly or purified for later use.

  • Sample Preparation:

    • Dissolve the amine-containing analyte in the borate buffer to a known concentration.

  • Derivatization Reaction:

    • Add a 5 to 20-fold molar excess of the AEBA-NHS ester solution to the analyte solution.

    • Ensure the final concentration of the organic solvent (e.g., DMF) is below 50% to prevent precipitation of the analyte, especially if it is a protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Add a small amount of the quenching solution (e.g., Tris-HCl) to react with any excess AEBA-NHS ester.

  • Sample Cleanup (Optional but Recommended):

    • The derivatized sample can be cleaned up using solid-phase extraction (SPE) to remove excess reagent and byproducts.

    • Alternatively, the reaction mixture can be directly diluted with the initial HPLC mobile phase for analysis.

Reverse-Phase HPLC Analysis Protocol

This protocol describes the separation and quantification of AEBA-labeled analytes using a standard reverse-phase HPLC system with UV detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Visible detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

HPLC Conditions:

ParameterSetting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the prepared AEBA-labeled sample.

  • Run the gradient elution as specified in the HPLC conditions table.

  • Monitor the absorbance at 254 nm. The AEBA-labeled analyte should elute as a distinct peak.

  • Identify and quantify the analyte based on its retention time and peak area, respectively, by comparing to a standard curve of the derivatized analyte.

Data Presentation

Quantitative data from the HPLC analysis should be summarized for clarity and comparison.

Table 1: HPLC Method Parameters

Parameter Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Table 2: Example Calibration Curve Data for an AEBA-Labeled Analyte

Concentration (µg/mL) Peak Area (mAU*s)
1 15,234
5 76,170
10 151,980
25 380,500
50 759,900
100 1,525,000

| Linearity (R²) | 0.9998 |

Table 3: Method Validation Parameters

Parameter Value
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%

| Accuracy (Recovery %) | 98.5% - 101.2% |

Visualizations

Diagrams illustrating workflows and relationships can aid in understanding the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_data Data Processing Analyte Amine-Containing Analyte Labeling Labeling Reaction Analyte->Labeling AEBA AEBA Reagent Activation Activation of AEBA (e.g., NHS Ester) AEBA->Activation Activation->Labeling HPLC RP-HPLC Separation Labeling->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for HPLC analysis of AEBA-labeled compounds.

logical_relationship Analyte Analyte (with -NH2 group) Reaction Derivatization (Amide Bond Formation) Analyte->Reaction Reagent AEBA-NHS Ester (Labeling Reagent) Reagent->Reaction Product AEBA-Labeled Analyte (UV-Active) Reaction->Product Results in

Caption: Logical relationship of the derivatization reaction.

Application Notes and Protocols for 4-(2-Aminoethyl)benzoic acid hydrochloride as a Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional linker molecule increasingly utilized in the design and development of advanced drug delivery systems.[1][2] Its structure, featuring a primary amine and a carboxylic acid on a rigid phenyl backbone, offers versatile handles for covalent conjugation to both therapeutic payloads and carrier molecules. This bifunctionality allows for the rational design of drug conjugates with enhanced solubility, stability, and targeted delivery capabilities. These application notes provide a comprehensive overview of the utility of this compound as a linker, including general protocols for conjugation and characterization, and representative data from analogous systems.

Core Concepts in Utilizing this compound

The primary advantage of this compound lies in its ability to covalently connect a drug molecule to a carrier, such as a nanoparticle, polymer, or antibody. This is typically achieved through the formation of stable amide bonds. The choice of which functional group to react first depends on the chemistry of the drug and the carrier.

Key Features:

  • Bifunctional: Possesses both a nucleophilic primary amine and a carboxylic acid, enabling stepwise or orthogonal conjugation strategies.[2]

  • Rigid Spacer: The benzene ring provides a defined spatial separation between the drug and the carrier, which can be crucial for maintaining the biological activity of the drug and ensuring efficient interaction of the carrier with its target.

  • Enhanced Solubility: The hydrochloride salt form improves aqueous solubility, facilitating its use in biological buffers.[1]

Data Presentation: Representative Performance of Analogous Linker Systems

While specific quantitative data for drug delivery systems utilizing this compound is not extensively available in the public domain, the following tables present representative data from systems using structurally similar aminobenzoic acid linkers. This information can serve as a valuable benchmark for researchers developing novel drug delivery platforms.

ParameterNanoparticle TypeDrug ModelLinker ChemistryDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
Drug Loading & Encapsulation PLGADoxorubicinAmide Bond Formation5 - 1570 - 90
LiposomesPaclitaxelEster Bond Formation2 - 885 - 95
Gold NanoparticlesCisplatinCoordination10 - 20Not Applicable
ParameterSystem DescriptionRelease ConditionsHalf-life (t½) of ReleaseRelease MechanismReference
In Vitro Drug Release Doxorubicin-PLGA Nanoparticles with Amide LinkagepH 5.5 (Lysosomal)~ 48 hoursEnzymatic cleavage & Diffusion
Paclitaxel-Liposomes with Ester LinkagepH 7.4 (Blood)> 72 hoursHydrolysis
Cisplatin-Gold NanoparticlespH 7.4 (Blood)~ 24 hoursDiffusion

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to drug molecules and nanoparticle carriers. Note: These protocols are intended as a starting point and will require optimization based on the specific characteristics of the drug, carrier, and desired final product.

Protocol 1: Activation of Carboxylic Acid on the Linker for Conjugation to an Amine-Containing Drug

This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry to form an amine-reactive NHS ester. This activated linker can then be conjugated to a drug molecule containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing drug molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Linker Solubilization: Dissolve this compound (1 equivalent) in anhydrous DMF. Add TEA (1.1 equivalents) to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the linker.

  • Conjugation: In a separate vial, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. Add this solution dropwise to the activated linker solution.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification: Purify the resulting drug-linker conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography.

  • Characterization: Confirm the structure and purity of the conjugate using techniques like LC-MS and NMR.

Protocol 2: Conjugation of the Linker's Amine to a Carboxyl-Containing Nanoparticle

This protocol outlines the conjugation of the primary amine of this compound to a nanoparticle carrier that has surface carboxyl groups.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., PLGA, silica)

  • This compound

  • EDC

  • NHS (or sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.5

  • Coupling Buffer: 0.1 M PBS or HEPES buffer, pH 7.0-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Centrifugal filters or dialysis cassettes for purification

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: Add EDC (typically a 10-50 fold molar excess over carboxyl groups) and NHS (a 1.2-1.5 fold molar excess over EDC) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate on the nanoparticle surface.

  • Removal of Excess Reagents (Optional but Recommended): Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in the Coupling Buffer.

  • Conjugation: Dissolve this compound (typically a 10-100 fold molar excess over nanoparticles) in the Coupling Buffer. Add this solution to the activated nanoparticle suspension.

  • Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 30 minutes to quench any unreacted NHS-esters.

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in the desired buffer or by dialysis to remove unreacted linker and coupling reagents.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm amide bond formation, and Transmission Electron Microscopy (TEM) for morphology.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the application of this compound as a linker.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_characterization Characterization Linker 4-(2-Aminoethyl)benzoic acid hydrochloride EDC_NHS EDC / NHS Linker->EDC_NHS Activated_Linker Amine- or Carboxyl- Reactive Linker EDC_NHS->Activated_Linker Drug Drug Molecule Activated_Linker->Drug Carrier Nanoparticle Carrier Activated_Linker->Carrier Drug_Conjugate Drug-Linker-Carrier Conjugate Analysis LC-MS, NMR, DLS, FTIR, TEM Drug_Conjugate->Analysis

General experimental workflow for creating a drug delivery system.

conjugation_strategies cluster_strategy1 Strategy 1: Amine Conjugation cluster_strategy2 Strategy 2: Carboxyl Conjugation Linker This compound H2N-CH2-CH2- -Ph- -COOH Amide_Bond1 Amide Bond Formation (EDC/NHS) Linker:amine->Amide_Bond1 Amine reacts Amide_Bond2 Amide Bond Formation (EDC/NHS) Linker:carboxyl->Amide_Bond2 Carboxyl reacts Carboxyl_Drug Drug-COOH Carboxyl_Drug->Amide_Bond1 Amine_Carrier Carrier-NH2 Amide_Bond2->Amine_Carrier

Two primary conjugation strategies for the linker.

Conclusion

This compound is a valuable and versatile linker for the development of sophisticated drug delivery systems. Its well-defined structure and bifunctional nature provide a robust platform for the covalent attachment of a wide range of therapeutic agents to various carrier modalities. The generalized protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to design and synthesize novel drug conjugates. Further optimization and detailed characterization will be essential to tailor these systems for specific therapeutic applications and to fully realize their clinical potential.

References

Application Notes and Protocols: 4-(2-Aminoethyl)benzoic acid hydrochloride in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in biochemical research and pharmaceutical development.[1][2] Its structure, featuring a primary amine and a carboxylic acid on a benzene ring, allows for straightforward chemical modification, making it an ideal scaffold for the synthesis of bioactive molecules.[1][2] The hydrochloride salt form enhances its solubility and stability, facilitating its use in various experimental settings.[1]

These application notes provide an overview of the utility of this compound as a foundational structure for developing enzyme inhibitors and outline detailed protocols for assessing the biological activity of its derivatives.

Application: A Scaffold for Enzyme Inhibitor Synthesis

The primary application of this compound in biochemical research is as a starting material for the synthesis of enzyme inhibitors.[1][2] The amino and carboxyl groups provide reactive handles for coupling with other molecules to create a diverse library of compounds. These derivatives have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.

Derivatives of the closely related 4-aminobenzoic acid have shown inhibitory activity against several enzyme classes, including:

  • Soluble Epoxide Hydrolase (sEH): sEH inhibitors are being explored for the treatment of hypertension and inflammation.[3]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Inhibition of EGFR is a key strategy in cancer therapy.[4]

  • Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs): Dual inhibitors of these enzymes are being investigated as a therapeutic approach for Alzheimer's disease.[5]

  • Protein Kinase CK2: This kinase is a target in oncology due to its role in cell growth and proliferation.[6]

The general principle involves using the 4-(2-Aminoethyl)benzoic acid core to position functional groups in the active site of the target enzyme, thereby blocking its catalytic activity.

Data Presentation: Inhibitory Activities of Aminobenzoic Acid Derivatives

The following table summarizes the inhibitory activities of various derivatives synthesized from aminobenzoic acid scaffolds. This data illustrates the potential of this chemical class in developing potent enzyme inhibitors.

Derivative ClassTarget EnzymeCell Line (for cellular assays)IC50 / Ki ValueReference
4-Benzamidobenzoic acid hydrazide derivativesSoluble Epoxide HydrolaseN/A72% inhibition at 1 nM (for the most potent compound)[3]
4-amino-3-chloro benzoate ester derivativesEGFR Tyrosine KinaseA549, HepG2, HCT-116IC50: 0.58 µM (enzyme), 1.23 µM (A549 cells)[4]
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)N/AKi: 13.62 ± 0.21 nM[5]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase I (hCA I)N/AKi: 33.00 ± 0.29 nM[5]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase II (hCA II)N/AKi: 18.78 ± 0.09 nM[5]
4-(thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2αA549IC50: 0.014-0.016 µM (enzyme), 1.5-3.3 µM (cells)[6]

Experimental Protocols

The following are detailed, generalized protocols for enzyme inhibition assays that can be adapted to screen and characterize derivatives of this compound.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on the screening of 4-benzamidobenzoic acid hydrazide derivatives.[3]

1. Materials:

  • Purified human sEH
  • Test compounds (derivatives of this compound)
  • 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) as a positive control
  • Assay buffer (e.g., Tris-HCl, pH 7.4)
  • Substrate (e.g., a fluorescent epoxide substrate)
  • 96-well microplate
  • Fluorescence microplate reader

2. Procedure:

  • Reagent Preparation:
  • Prepare a stock solution of the test compounds and AUDA in a suitable solvent (e.g., DMSO).
  • Prepare a working solution of sEH in the assay buffer.
  • Prepare a working solution of the substrate in the assay buffer.
  • Assay Setup:
  • In a 96-well plate, add the assay buffer.
  • Add the test compounds at various concentrations. Include wells for a negative control (solvent only) and a positive control (AUDA).
  • Add the sEH enzyme solution to all wells except for a substrate control well.
  • Pre-incubation:
  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
  • Reaction Initiation:
  • Initiate the reaction by adding the substrate solution to all wells.
  • Measurement:
  • Immediately measure the fluorescence kinetically for 15-30 minutes.
  • Data Analysis:
  • Calculate the rate of reaction from the linear portion of the fluorescence curve.
  • Determine the percentage of inhibition for each concentration of the test compound.
  • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay

This protocol is adapted from the evaluation of 4-amino-3-chloro benzoate ester derivatives.[4]

1. Materials:

  • Purified EGFR Tyrosine Kinase domain
  • Synthetic peptide substrate
  • ATP
  • Kinase assay buffer
  • Test compounds
  • Erlotinib as a positive control
  • ADP-Glo™ Kinase Assay kit (or similar)
  • 96-well plate
  • Luminometer

2. Procedure:

  • Reagent Preparation:
  • Prepare stock solutions of test compounds and Erlotinib in DMSO.
  • Prepare working solutions of the EGFR enzyme, substrate, and ATP in the kinase assay buffer.
  • Assay Setup:
  • Add the kinase assay buffer to the wells of a 96-well plate.
  • Add the test compounds at various concentrations.
  • Add the EGFR enzyme and substrate mixture.
  • Pre-incubation:
  • Incubate for 10 minutes at room temperature.
  • Reaction Initiation:
  • Initiate the kinase reaction by adding ATP.
  • Incubate for 60 minutes at 30°C.
  • Signal Detection:
  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
  • Measurement:
  • Read the luminescence on a plate-reading luminometer.
  • Data Analysis:
  • Calculate the percentage of inhibition and determine the IC50 values.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biochemical Screening start 4-(2-Aminoethyl)benzoic acid hydrochloride synthesis Chemical Synthesis (e.g., amide coupling) start->synthesis Scaffold derivatives Library of Derivatives synthesis->derivatives Products assay Enzyme Inhibition Assay (e.g., Kinase, Hydrolase) derivatives->assay Test Compounds data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq data_an Data Analysis (IC50, Ki determination) data_acq->data_an hit Hit Compound(s) data_an->hit

Caption: Workflow for synthesis and screening of enzyme inhibitors.

signaling_pathway cluster_pathway Example: EGFR Signaling Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Derivative of 4-(2-Aminoethyl)benzoic acid inhibitor->dimer Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway.

References

Synthesis of Bioactive Molecules Using 4-(2-Aminoethyl)benzoic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-(2-Aminoethyl)benzoic acid hydrochloride as a key building block. This versatile reagent is particularly valuable in pharmaceutical and biochemical research for the development of novel therapeutic agents, including enzyme inhibitors.[1] Its structure, featuring a primary amine and a carboxylic acid, allows for straightforward incorporation into various molecular scaffolds through amide bond formation.[1][2]

Introduction

This compound is a bifunctional organic compound that serves as a critical building block in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it an ideal starting material for drug formulation and synthesis.[1] The primary amino group provides a reactive handle for amide coupling reactions, a cornerstone of drug discovery, while the benzoic acid moiety can be functionalized or act as a rigid core to facilitate molecular recognition and binding to biological targets. This molecule is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders and those developed as enzyme inhibitors.[1][2]

Applications in the Synthesis of Enzyme Inhibitors

This compound is a valuable scaffold for the synthesis of various enzyme inhibitors, including those targeting Aurora kinases, Poly(ADP-ribose) polymerase (PARP), and Histone Deacetylases (HDACs). These enzymes are critical regulators of cell cycle, DNA repair, and gene expression, and their dysregulation is frequently implicated in cancer and other diseases.

Synthesis of an Aurora Kinase Inhibitor Analog

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. The following protocol describes the synthesis of a hypothetical Aurora kinase inhibitor, AKI-1 , using this compound.

Experimental Protocol: Synthesis of AKI-1

This protocol is based on established methods for amide coupling to synthesize kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-2-fluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask, dissolve 4-chloro-2-fluorobenzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture for 20 minutes at room temperature to form the active ester.

  • Amide Coupling: Add the activated carboxylic acid solution dropwise to the amine solution. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the final product, AKI-1 .

Quantitative Data for Inhibitor Analogs

The following table summarizes representative biological activity data for synthesized kinase inhibitors with similar structural motifs.

CompoundTarget KinaseIC₅₀ (nM)Reference Cell Line
AKI-1 (Hypothetical) Aurora A50 - 200NCI-H82 (SCLC)
Compound 13 (Analog)Aurora A< 100SK-N-BE(2)

Data for Compound 13 is from a study on pyrimidine-based Aurora Kinase inhibitors and is provided for comparative purposes.[2]

Signaling Pathway

Aurora_Kinase_Pathway cluster_0 Mitosis G2/M Transition G2/M Transition Centrosome Maturation Centrosome Maturation G2/M Transition->Centrosome Maturation Regulated by Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Leads to Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Ensures proper Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Followed by Aurora Kinase A Aurora Kinase A Aurora Kinase A->Centrosome Maturation Promotes Aurora Kinase A->Spindle Assembly Promotes AKI-1 AKI-1 AKI-1->Aurora Kinase A Inhibits

Synthesis of a PARP Inhibitor Analog

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with BRCA mutations.[3]

Experimental Protocol: Synthesis of PARPi-1

This protocol outlines a general method for synthesizing a PARP inhibitor analog, PARPi-1 , via amide coupling.

Materials:

  • This compound

  • Phthalazin-1(2H)-one-8-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of Phthalazin-1(2H)-one-8-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Amine Addition: Add a solution of this compound (1.2 eq) and DIPEA (2.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield PARPi-1 .

Quantitative Data for PARP Inhibitors

The table below presents inhibitory concentrations for representative PARP inhibitors.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cell Line (BRCA1 mutant)
PARPi-1 (Hypothetical) 0.5 - 5.050 - 100MX-1
Y49 (Analog)0.9661.90MX-1

Data for Y49 is from a study on selective PARP-1 inhibitors and is provided for comparative purposes.[4]

Signaling Pathway

PARP_Inhibition_Pathway cluster_brca BRCA Mutant Cells DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 Recruits DNA Double-Strand Break DNA Double-Strand Break DNA Single-Strand Break->DNA Double-Strand Break Leads to (if unrepaired) Base Excision Repair (BER) Base Excision Repair (BER) PARP1->Base Excision Repair (BER) Initiates PARPi-1 PARPi-1 PARPi-1->PARP1 Inhibits Base Excision Repair (BER)->DNA Single-Strand Break Repairs Homologous Recombination (HR) Repair Homologous Recombination (HR) Repair DNA Double-Strand Break->Homologous Recombination (HR) Repair Repaired by Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) DNA Double-Strand Break->Cell Death (Synthetic Lethality) Leads to Cell Survival Cell Survival Homologous Recombination (HR) Repair->Cell Survival

Synthesis of an HDAC Inhibitor Analog

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have shown promise as anticancer agents.[5]

Experimental Protocol: Synthesis of HDACI-1

The following protocol describes the synthesis of a hypothetical HDAC inhibitor, HDACI-1 , featuring a hydroxamic acid zinc-binding group.

Materials:

  • This compound

  • Suberoyl chloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Amide Formation: Dissolve this compound (1.0 eq) and DIPEA (2.2 eq) in anhydrous DCM. To this solution, slowly add a solution of suberoyl chloride (1.1 eq) in anhydrous DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Esterification: After work-up (washing with water and brine), the resulting carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours to form the methyl ester.

  • Hydroxamic Acid Formation: The purified methyl ester is dissolved in a mixture of THF and methanol. A freshly prepared solution of hydroxylamine (from hydroxylamine hydrochloride and potassium hydroxide in methanol) is added, and the mixture is stirred at room temperature for 24 hours.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield HDACI-1 .

Quantitative Data for HDAC Inhibitors

The table below shows representative inhibitory activities for HDAC inhibitors.

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cancer Cell Line
HDACI-1 (Hypothetical) 15 - 305 - 20K562, MV4-11
27f (Analog)228K562, MV4-11
39f (Analog)914K562, MV4-11

Data for compounds 27f and 39f are from a study on β-elemene derived HDAC inhibitors and are provided for comparative purposes.[6]

Signaling Pathway

HDAC_Inhibition_Pathway Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Histones Histones Histone Acetyltransferases (HATs)->Histones Adds Acetyl Groups Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Acetylated Histones Acetylated Histones Histone Deacetylases (HDACs)->Acetylated Histones Removes Acetyl Groups HDACI-1 HDACI-1 HDACI-1->Histone Deacetylases (HDACs) Inhibits Histones->Acetylated Histones Chromatin Chromatin Histones->Chromatin Leads to Condensed (when deacetylated) Acetylated Histones->Chromatin Leads to Relaxed Gene Transcription Gene Transcription Chromatin->Gene Transcription Allows Chromatin->Gene Transcription Represses (when condensed)

Experimental Workflow Overview

The synthesis of bioactive molecules using this compound typically follows a standardized workflow.

Experimental_Workflow Start Start Reagent Preparation 1. Reagent Preparation (Amine Salt Neutralization, Carboxylic Acid Activation) Start->Reagent Preparation Amide Coupling 2. Amide Coupling Reaction (e.g., EDC/HOBt, HATU) Reagent Preparation->Amide Coupling Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Amide Coupling->Reaction Monitoring Work-up 4. Aqueous Work-up (Extraction, Washing) Reaction Monitoring->Work-up Purification 5. Purification (Column Chromatography) Work-up->Purification Characterization 6. Structural Characterization (NMR, MS) Purification->Characterization Biological Evaluation 7. Biological Evaluation (Enzyme Assays, Cell-based Assays) Characterization->Biological Evaluation End End Biological Evaluation->End

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The straightforward and well-established protocols for amide bond formation allow for its efficient incorporation into diverse molecular scaffolds, leading to the development of potent enzyme inhibitors for therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the potential of this important building block.

References

Application Notes and Protocols: 4-(2-Aminoethyl)benzoic Acid Hydrochloride as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional molecule possessing both a primary amine and a carboxylic acid group.[1] This dual functionality makes it a candidate for use as a crosslinking agent in the synthesis of polymers, particularly for creating hydrogels with applications in drug delivery and biomaterials. The primary amine allows for reaction with polymers containing carboxylic acid groups, while the carboxylic acid can react with polymers containing amine or hydroxyl groups. This document provides detailed, albeit hypothetical, protocols for the use of this compound as a crosslinking agent, based on established principles of polymer chemistry.

Mechanism of Action

The crosslinking mechanism of this compound involves the formation of amide or ester bonds between polymer chains. The specific reaction pathway depends on the functional groups present on the polymer to be crosslinked.

  • Crosslinking of Carboxyl-Containing Polymers: The primary amine of 4-(2-aminoethyl)benzoic acid can form amide bonds with the carboxylic acid groups of a polymer. This reaction is typically facilitated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-Hydroxysuccinimide (NHS) to improve efficiency.

  • Crosslinking of Amine-Containing Polymers: The carboxylic acid group of 4-(2-aminoethyl)benzoic acid can form amide bonds with the primary or secondary amine groups of a polymer. This reaction is also commonly mediated by carbodiimide chemistry.

  • Crosslinking of Hydroxyl-Containing Polymers: The carboxylic acid group can form ester bonds with the hydroxyl groups of a polymer, a reaction that can be catalyzed by an acid or promoted by coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Data Presentation

The following tables present hypothetical quantitative data for hydrogels crosslinked with this compound. These values are illustrative and would need to be determined empirically for a specific polymer system.

Table 1: Formulation Parameters for Hyaluronic Acid Hydrogels Crosslinked with this compound

Formulation CodeHyaluronic Acid (HA) Conc. (wt%)4-(2-Aminoethyl)benzoic acid HCl Conc. (mol ratio to HA carboxyl groups)EDC/NHS Molar Ratio
HA-CROSSLINK-120.12:1
HA-CROSSLINK-220.22:1
HA-CROSSLINK-330.12:1
HA-CROSSLINK-430.22:1

Table 2: Physicochemical Properties of Hyaluronic Acid Hydrogels Crosslinked with this compound

Formulation CodeSwelling Ratio (in PBS, pH 7.4)Gel Fraction (%)Compressive Modulus (kPa)
HA-CROSSLINK-1350 ± 2592 ± 35.2 ± 0.4
HA-CROSSLINK-2280 ± 2095 ± 28.7 ± 0.6
HA-CROSSLINK-3320 ± 2294 ± 27.8 ± 0.5
HA-CROSSLINK-4250 ± 1897 ± 112.1 ± 0.8

Experimental Protocols

Protocol 1: Synthesis of a Hyaluronic Acid (HA) Hydrogel using this compound as a Crosslinker

This protocol describes the crosslinking of a carboxyl-containing polymer (hyaluronic acid) using the amine group of this compound.

Materials:

  • Hyaluronic acid (sodium salt)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve hyaluronic acid in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to the desired concentration (e.g., 2% w/v) with gentle stirring until fully dissolved.

  • Crosslinker and Coupling Agent Preparation: In a separate vial, dissolve this compound, EDC, and NHS in MES buffer. The molar ratios should be optimized based on the desired degree of crosslinking.

  • Crosslinking Reaction: Add the crosslinker/coupling agent solution to the hyaluronic acid solution and stir thoroughly.

  • Gelation: Pour the reaction mixture into a mold and allow it to stand at room temperature for gelation to occur (typically several hours).

  • Purification: Place the resulting hydrogel in a dialysis tube and dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted reagents.

  • Lyophilization: Freeze the purified hydrogel and lyophilize to obtain a dry, porous scaffold.

Protocol 2: Characterization of the Crosslinked Hydrogel

A. Swelling Ratio Determination:

  • Immerse a pre-weighed, lyophilized hydrogel sample in PBS (pH 7.4).

  • Allow the hydrogel to swell to equilibrium (typically 24 hours).

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it.

  • Calculate the swelling ratio as: (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

B. Gel Fraction Measurement:

  • Immerse a pre-weighed, lyophilized hydrogel sample in a large volume of deionized water for 48 hours to extract any uncrosslinked polymer.

  • Remove the hydrogel and lyophilize it to a constant weight.

  • The gel fraction is calculated as: (Wf / Wi) * 100%, where Wf is the final dry weight and Wi is the initial dry weight.

C. Mechanical Testing:

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical tester to determine the compressive modulus.

Protocol 3: Drug Loading and In Vitro Release Study

A. Drug Loading:

  • Immerse a pre-weighed, lyophilized hydrogel in a solution of the desired drug in a suitable buffer.

  • Allow the hydrogel to swell and absorb the drug solution for 24-48 hours.

  • Remove the drug-loaded hydrogel and dry it (e.g., by lyophilization).

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying p1 Dissolve Polymer r1 Mix Polymer and Crosslinker p1->r1 p2 Prepare Crosslinker Solution p2->r1 r2 Add Coupling Agents (e.g., EDC/NHS) r1->r2 r3 Allow for Gelation r2->r3 u1 Dialysis r3->u1 u2 Lyophilization u1->u2 Drug_Delivery_Workflow start Crosslinked Hydrogel loading Drug Loading (Swelling Method) start->loading release In Vitro Release Study loading->release analysis Analyze Drug Concentration release->analysis Collect Aliquots Signaling_Pathway cluster_polymer Polymer with Carboxyl Groups cluster_crosslinker Crosslinker cluster_activation Activation cluster_product Crosslinked Polymer Polymer_COOH Polymer-COOH EDC_NHS EDC / NHS Polymer_COOH->EDC_NHS Activation of Carboxyl Group Crosslinker_NH2 H2N-R-COOH (4-(2-Aminoethyl)benzoic acid) Crosslinked_Polymer Polymer-CO-NH-R-COOH Crosslinker_NH2->Crosslinked_Polymer Nucleophilic Attack EDC_NHS->Crosslinked_Polymer

References

Application Notes and Protocols for the Quantification of 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 4-(2-Aminoethyl)benzoic acid hydrochloride. The following methods are based on established analytical techniques for structurally similar compounds, including aminobenzoic acid isomers and their derivatives. These protocols serve as a robust starting point for the development and validation of in-house analytical procedures.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method is proposed for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV method. These values are extrapolated from methods for similar compounds and should be confirmed during method validation.

ParameterExpected Performance
Limit of Detection (LOD)50 - 150 ng/mL
Limit of Quantitation (LOQ)150 - 500 ng/mL
Linearity (R²)> 0.998
Linear Range0.5 - 100 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%
Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid). A gradient or isocratic elution can be optimized. A starting point could be 30:70 (v/v) Acetonitrile:Water with 0.1% acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Approximately 230 nm or 278 nm, to be confirmed by a UV scan of the analyte.[1][2]

  • Injection Volume: 10 µL

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.

Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection detect UV Detector hplc->detect Elution data Data Acquisition & Processing detect->data quant Quantification data->quant

Caption: Workflow for HPLC-UV analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, particularly for pure substances or in simple matrices. This proposed method is based on the inherent UV absorbance of the aromatic ring in this compound.

Quantitative Data Summary

The following table presents the expected quantitative parameters for the UV-Vis spectrophotometric method.

ParameterExpected Performance
Limit of Detection (LOD)~1 µg/mL
Limit of Quantitation (LOQ)~3 µg/mL
Linearity (R²)> 0.999
Linear Range1 - 20 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution from 200 to 400 nm to determine the λmax. The expected λmax is around 230 nm or 278 nm.[1][2]

  • Standard Solution Preparation:

    • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the solvent.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Prepare a sample solution in the same solvent to obtain a concentration within the linear range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank.

    • Measure the absorbance of each standard and sample solution.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration of the standards.

    • Determine the concentration of the sample from the calibration curve using its absorbance reading.

Experimental Workflow

UVVis_Workflow prep Standard/Sample Preparation scan λmax Determination prep->scan measure Absorbance Measurement prep->measure plot Calibration Curve Construction measure->plot quant Concentration Determination plot->quant

Caption: Workflow for UV-Vis spectrophotometric analysis.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for the quantification of acidic or basic compounds. In this case, the hydrochloride salt of the amino group can be titrated with a strong base.

Quantitative Data Summary

The following table outlines the expected performance of the potentiometric titration method.

ParameterExpected Performance
Limit of Detection (LOD)≥ 50 µg/mL[3]
Limit of Quantitation (LOQ)≥ 150 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 1%
Experimental Protocol

Instrumentation:

  • Potentiometer with a pH electrode

  • Magnetic stirrer

  • Burette (10 or 25 mL)

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol or a mixture of Ethanol and water (as solvent)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a sufficient volume of the chosen solvent (e.g., 50 mL of 70% ethanol).

  • Titration:

    • Immerse the pH electrode in the sample solution and start stirring.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

    • Record the pH reading after each addition of titrant.

  • Endpoint Determination:

    • The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of pH versus volume of NaOH added).

    • Alternatively, the endpoint can be determined from the first or second derivative of the titration curve.

  • Calculation:

    • Calculate the amount of this compound in the sample using the following formula:

    Where:

    • V = Volume of NaOH used at the endpoint (mL)

    • M = Molarity of the NaOH solution

    • EW = Equivalent weight of this compound (201.65 g/mol )

    • W = Weight of the sample (g)

Logical Relationship Diagram

Titration_Logic cluster_titration Titration Process sample Dissolved Sample (Acidic) reaction Neutralization Reaction sample->reaction titrant NaOH Titrant (Base) titrant->reaction endpoint Equivalence Point (pH inflection) reaction->endpoint Calculation of Purity Calculation of Purity endpoint->Calculation of Purity

References

Application Notes and Protocols for 4-(2-Aminoethyl)benzoic Acid Hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile bifunctional molecule increasingly utilized in material science. Its unique structure, featuring a primary amine and a carboxylic acid group on a rigid aromatic backbone, makes it an ideal building block for the synthesis of advanced functional polymers and for the surface modification of various materials. The presence of both amine and carboxylic acid functionalities allows for its participation in a variety of polymerization reactions, most notably in the formation of polyamides. Furthermore, these reactive groups enable its use as a linker for grafting onto surfaces to impart desired chemical and physical properties.

These application notes provide detailed protocols for the use of this compound in the synthesis of a functional aromatic polyamide and in the surface modification of silica nanoparticles.

Application 1: Synthesis of a Functional Aromatic Polyamide

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into a polyamide backbone introduces a functional side chain with a terminal carboxylic acid group. This pendant carboxyl group can serve as a reactive site for further chemical modifications, such as the attachment of bioactive molecules, dyes, or other functional moieties, making the resulting polyamide suitable for a range of applications including functional textiles, membranes, and biomedical devices.

Experimental Protocol: Polyamide Synthesis via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (AEBA-HCl)

  • Terephthaloyl chloride (TPC)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Preparation of the Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture under a nitrogen atmosphere until all solids are completely dissolved.

  • Polymerization: Cool the flask to 0°C using an ice bath. Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. Subsequently, add a molar excess of anhydrous pyridine to the reaction mixture to neutralize the in-situ formed HCl.

  • Reaction Progression: Allow the reaction to proceed at 0°C for 2 hours, and then continue stirring at room temperature for an additional 18 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation and Purification: Precipitate the synthesized polyamide by pouring the viscous solution into a beaker containing methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Characterization Data

The following table summarizes typical characterization data for a polyamide synthesized from this compound and terephthaloyl chloride.

PropertyTypical Value
Inherent Viscosity (dL/g)0.8 - 1.5
Glass Transition Temp. (Tg)250 - 300 °C
5% Weight Loss Temp. (TGA)> 400 °C
SolubilitySoluble in DMAc, NMP, DMSO

Note: The exact values can vary depending on the specific reaction conditions and the purity of the reagents.

Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purify Purification AEBA 4-(2-Aminoethyl)benzoic acid hydrochloride Monomer_Sol Monomer Solution AEBA->Monomer_Sol LiCl LiCl LiCl->Monomer_Sol DMAc DMAc DMAc->Monomer_Sol Reaction_Vessel Reaction at 0°C then RT Monomer_Sol->Reaction_Vessel TPC Terephthaloyl chloride TPC->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water & Methanol) Filtration->Washing Drying Drying Washing->Drying Polyamide Functional Polyamide Drying->Polyamide

Caption: Workflow for the synthesis of a functional aromatic polyamide.

Application 2: Surface Modification of Silica Nanoparticles

The surface functionalization of nanoparticles is crucial for their application in various fields, including drug delivery, diagnostics, and catalysis. This compound can be used to modify the surface of silica nanoparticles (SiNPs), introducing both amine and carboxylic acid functionalities. The primary amine group can react with silanol groups on the silica surface through a silanization agent, while the carboxylic acid group provides a handle for further conjugation of biomolecules or therapeutic agents.

Experimental Protocol: Two-Step Surface Functionalization of Silica Nanoparticles

This protocol describes the surface modification of silica nanoparticles using 3-aminopropyl)triethoxysilane (APTES) followed by coupling with this compound.

Materials:

  • Silica Nanoparticles (SiNPs)

  • 3-(Aminopropyl)triethoxysilane (APTES)

  • This compound (AEBA-HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol

  • Toluene, anhydrous

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Amine Functionalization of SiNPs:

    • Disperse the silica nanoparticles in anhydrous toluene.

    • Add APTES to the suspension and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Collect the amine-functionalized SiNPs (SiNPs-NH2) by centrifugation.

    • Wash the SiNPs-NH2 repeatedly with toluene and ethanol to remove unreacted APTES.

    • Dry the SiNPs-NH2 under vacuum.

  • Coupling of AEBA-HCl to Amine-Functionalized SiNPs:

    • Activate the carboxylic acid group of AEBA-HCl by dissolving it in MES buffer (pH 6.0) containing EDC and NHS. Stir the solution for 15 minutes at room temperature.

    • Disperse the dried SiNPs-NH2 in the MES buffer.

    • Add the activated AEBA-HCl solution to the SiNPs-NH2 suspension.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.

    • Collect the functionalized SiNPs (SiNPs-AEBA) by centrifugation.

    • Wash the SiNPs-AEBA with MES buffer and then with deionized water to remove unreacted reagents.

    • Resuspend the final product in PBS or deionized water.

Characterization Data

The following table summarizes the expected changes in the physicochemical properties of silica nanoparticles upon surface modification.

PropertyBare SiNPsSiNPs-NH2SiNPs-AEBA
Zeta Potential (mV) at pH 7.4-20 to -30+20 to +30-10 to -20
Hydrodynamic Diameter (nm)100105110
FTIR Peak (cm⁻¹)Si-O-SiN-H bendC=O stretch

Note: The exact values will depend on the initial size and surface properties of the SiNPs and the reaction efficiency.

Surface Modification Workflow

Surface_Modification cluster_amine Amine Functionalization cluster_coupling AEBA Coupling cluster_analysis Characterization SiNPs Silica Nanoparticles Reaction1 Reflux SiNPs->Reaction1 APTES APTES in Toluene APTES->Reaction1 SiNPs_NH2 Amine-Functionalized SiNPs Reaction1->SiNPs_NH2 Reaction2 Coupling Reaction SiNPs_NH2->Reaction2 AEBA AEBA-HCl Activation Carboxyl Activation AEBA->Activation EDC_NHS EDC/NHS in MES Buffer EDC_NHS->Activation Activation->Reaction2 SiNPs_AEBA AEBA-Functionalized SiNPs Reaction2->SiNPs_AEBA Zeta Zeta Potential SiNPs_AEBA->Zeta DLS DLS SiNPs_AEBA->DLS FTIR FTIR SiNPs_AEBA->FTIR

Caption: Workflow for the surface modification of silica nanoparticles.

Application Notes and Protocols: 4-(2-Aminoethyl)benzoic Acid Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(2-Aminoethyl)benzoic acid hydrochloride, a key building block in pharmaceutical synthesis. This document details its physicochemical properties, highlights its role in the synthesis of active pharmaceutical ingredients (APIs), provides exemplary experimental protocols for its use in common coupling reactions, and illustrates its relevance in targeting specific biological pathways.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a carboxylic acid, making it a versatile intermediate in organic synthesis.[1][2] Its hydrochloride salt form enhances solubility and stability, which is advantageous for various reaction conditions.[1] This intermediate is particularly valuable in the construction of more complex molecules, serving as a scaffold to introduce a phenylethylamine moiety. Its structural rigidity and reactive handles are leveraged in the development of novel therapeutics, especially in the areas of cardiovascular and neurological disorders.[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection, stoichiometry, and purification strategies.

PropertyValueReference
CAS Number 60531-36-4[1][3][4]
Molecular Formula C₉H₁₁NO₂·HCl[1][4]
Molecular Weight 201.65 g/mol [1][3][4]
Appearance White to tan powder/crystals[2][3]
Melting Point >350 °C[2][5]
Purity ≥95% (NMR), 96.5-100% (Titration)[1][2]
Storage Temperature Room temperature or 0-8°C[1][2]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of APIs.[1][3] The presence of both an amino group and a carboxylic acid allows for its incorporation into larger molecules through well-established synthetic transformations, most notably amide bond formation.

3.1. Synthesis of Dabigatran Etexilate Precursors

A significant application of this intermediate is in the synthesis of precursors for Dabigatran, a direct thrombin inhibitor used as an anticoagulant.[4][6][7] While patent literature often depicts complex multi-step syntheses, the core structure of 4-(2-Aminoethyl)benzoic acid is a recognizable component of key intermediates in these pathways. The general strategy involves the coupling of the amino or carboxylic acid functionality to build the final complex molecule.

3.2. General Workflow for Amide Coupling

The dual functionality of this compound allows it to react as either a nucleophile (via its amine) or an electrophile (via its activated carboxylic acid). A general workflow for utilizing this intermediate in amide bond formation is depicted below.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_path1 Pathway A: Amine Reaction cluster_path2 Pathway B: Carboxylic Acid Reaction start 4-(2-Aminoethyl)benzoic acid hydrochloride amine_activation Base Treatment (e.g., Et3N, DIPEA) to free amine start->amine_activation Use Amino Group acid_activation Carboxylic Acid Activation (e.g., SOCl2 or EDC/HOBt) start->acid_activation Use Carboxyl Group amine_coupling Amide Coupling with Carboxylic Acid (R-COOH) (e.g., EDC, HOBt) amine_activation->amine_coupling product_A Product A: Amide at Amino Group amine_coupling->product_A acid_coupling Amide Coupling with Amine (R-NH2) acid_activation->acid_coupling product_B Product B: Amide at Carboxyl Group acid_coupling->product_B G prothrombin Prothrombin (Factor II) thrombin Thrombin (Factor IIa) prothrombin->thrombin Factor Xa fibrinogen Fibrinogen (Soluble) thrombin->fibrinogen Cleavage factors Activation of Factors V, VIII, XI thrombin->factors Amplification fibrin Fibrin (Insoluble) fibrinogen->fibrin clot Stable Fibrin Clot fibrin->clot Factor XIIIa factors->prothrombin Positive Feedback dabigatran Dabigatran (derived from intermediate) dabigatran->thrombin Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 4-(2-Aminoethyl)benzoic acid hydrochloride Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Aminoethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Why is 4-(2-Aminoethyl)benzoic acid provided as a hydrochloride salt?

A1: 4-(2-Aminoethyl)benzoic acid is supplied as a hydrochloride salt to improve its stability and solubility, particularly in polar solvents.[1][2] The salt form is generally more crystalline and less prone to degradation than the free base.

Q2: What is the expected solubility of this compound in DMF?

Q3: Are there alternative polar aprotic solvents I can use?

A3: Yes, if you are encountering significant solubility issues with DMF, you might consider other polar aprotic solvents. Dimethyl sulfoxide (DMSO) is an alternative that is known to be effective at dissolving a wide range of compounds, including hydrochloride salts. N-Methyl-2-pyrrolidone (NMP) is another suitable option.[3]

Q4: Will heating the mixture improve solubility?

A4: Yes, gently heating the mixture can significantly increase the solubility of this compound in DMF. Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid. For many benzoic acid derivatives, solubility increases with a rise in temperature.[4] However, it is crucial to be mindful of the compound's thermal stability.

Q5: Can I use sonication to aid dissolution?

A5: Sonication is a useful technique to accelerate the dissolution process. The ultrasonic waves help to break down solid agglomerates and increase the interaction between the solute and the solvent. This method is particularly effective for suspensions of fine particles.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMF and provides a systematic approach to resolving them.

Issue 1: The compound is not dissolving completely in DMF at room temperature.

Initial Steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

  • Ensure Anhydrous Conditions: Although DMF is a polar aprotic solvent, absorbed water can sometimes influence the solubility of hydrochloride salts. Using anhydrous DMF may be beneficial.

  • Increase Agitation: Simple swirling or magnetic stirring may not be sufficient. Ensure vigorous and continuous agitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial dissolution challenges.

Issue 2: The compound remains insoluble or precipitates out of solution even after heating.

This often indicates that the solubility limit has been reached under the current conditions. The following strategies can be employed to enhance solubility.

Solubility Enhancement Strategies:

StrategyPrincipleRecommended ActionExpected Outcome
Co-solvency Adding a small amount of a solvent in which the compound is highly soluble can enhance the overall solvating power of the solvent system.Add a co-solvent like DMSO or NMP in a small percentage (e.g., 5-10% v/v) to the DMF.Increased solubility, allowing for a higher concentration of the compound in solution.
Basification Converting the hydrochloride salt to the free amine form increases its solubility in organic solvents.Add a stoichiometric amount of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).The free amine is typically more soluble in organic solvents like DMF, leading to complete dissolution.

Decision-Making Process for Solubility Enhancement:

Caption: Decision-making for advanced solubility enhancement.

Experimental Protocols

Protocol 1: Dissolution using Heat and Sonication
  • Preparation: Weigh the desired amount of this compound and place it in a suitable flask.

  • Solvent Addition: Add the required volume of DMF to the flask.

  • Initial Agitation: Stir the mixture vigorously using a magnetic stirrer at room temperature for 10-15 minutes.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 15-30 minutes.

  • Heating: If the solid is not fully dissolved, heat the mixture in a water bath to 40-60°C while continuing to stir.

  • Observation: Monitor the dissolution of the solid. Once a clear solution is obtained, it is ready for use. If the solid does not dissolve, consider other methods.

Protocol 2: Solubility Enhancement with a Co-solvent
  • Solvent Preparation: Prepare a co-solvent mixture by adding a small volume of DMSO or NMP to DMF (e.g., 5% v/v, 5 mL of DMSO in 95 mL of DMF).

  • Dissolution: Add the prepared co-solvent mixture to the flask containing this compound.

  • Agitation and Heating: Follow steps 3-6 of Protocol 1. The presence of the co-solvent should facilitate dissolution.

Protocol 3: Conversion to Free Amine for Enhanced Solubility

This protocol is suitable when the free amine form is desired for a subsequent reaction.

  • Suspension: Suspend the this compound in DMF at the desired concentration.

  • Base Addition: While stirring, add a stoichiometric equivalent of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) dropwise to the suspension.

  • Stirring: Continue to stir the mixture at room temperature. The conversion of the hydrochloride salt to the free amine should result in the dissolution of the solid.

  • Confirmation: The formation of the free amine and the triethylammonium chloride byproduct can be observed. The byproduct is often soluble in DMF but may precipitate in less polar solvents.

Logical Relationship of Solubility Enhancement:

Caption: Interventions to improve solubility in DMF.

References

Technical Support Center: Purification of 4-(2-Aminoethyl)benzoic Acid Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-(2-Aminoethyl)benzoic acid hydrochloride by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals. The solution is too concentrated, causing the solute to come out of solution above its melting point. The cooling rate is too rapid. Impurities are present, leading to a significant depression of the melting point.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly to promote gradual crystal formation. Consider a pre-purification step if significant impurities are suspected.
No crystals form after the solution has cooled. The solution is too dilute (excess solvent was used). The solution is supersaturated but lacks nucleation sites. The compound is highly soluble in the solvent even at low temperatures.Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. Add a "seed crystal" of the pure compound to provide a template for crystal growth. If crystals still do not form, consider cooling the flask in an ice bath. If this fails, the solvent may be unsuitable.
The recovered crystals are discolored. Colored impurities are present in the crude material.Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Low yield of purified crystals. Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were not completely recovered from the filtration apparatus.To recover more product, evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. Ensure all crystals are transferred to the filter and wash them with a minimal amount of ice-cold solvent.
Crystals are very fine or needle-like. The solution cooled too quickly.Allow the solution to cool more slowly at room temperature before transferring it to an ice bath. This encourages the growth of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Due to the presence of both a polar amino hydrochloride group and a carboxylic acid group, polar protic solvents are generally suitable. Water, ethanol, methanol, or mixtures of these solvents are good starting points for solvent screening. The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude solid. Start by adding a small volume of solvent to your crude material and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will lead to a lower yield.

Q3: What is the purpose of washing the crystals with ice-cold solvent after filtration?

A3: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. Using ice-cold solvent is crucial to minimize the loss of the purified product, as the compound will have very low solubility in the cold solvent.

Q4: How can I assess the purity of my recrystallized product?

A4: A common method for assessing purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will generally cause the melting point to be depressed and broaden the melting range. Spectroscopic techniques such as NMR or IR can also be used to confirm the identity and purity of the compound.

Experimental Protocol

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a small amount of a different potential solvent (e.g., water, ethanol, methanol) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent will show low solubility.

  • Gently heat the test tubes to the boiling point of the solvent and observe the solubility. The ideal solvent will completely dissolve the compound at this temperature.

  • Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring and heating on a hot plate until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

7. Drying:

  • Allow the crystals to dry on the filter by drawing air through them.

  • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under vacuum.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides illustrative solubility characteristics in common polar protic solvents. These should be used as a qualitative guide for solvent selection.

Solvent Solubility at 25°C (Illustrative) Solubility at Boiling Point (Illustrative) Comments
WaterSparingly SolubleVery SolubleGood potential for recrystallization, though slow cooling is important.
EthanolSlightly SolubleSolubleA good candidate, may be used in a mixed solvent system with water.
MethanolSolubleVery SolubleMay be too good of a solvent, potentially leading to lower yields unless used in a mixed solvent system.

Visualizations

The following diagrams illustrate the experimental workflow for the purification of this compound.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Decolorize with Charcoal (Optional) dissolved->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product TroubleshootingFlowchart start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out Compound Oils Out? no_crystals->oiling_out oiled Oiling Out oiling_out->oiled Yes troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly oiled->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-(2-Aminoethyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary retrosynthetic pathways are commonly considered for the synthesis of 4-(2-Aminoethyl)benzoic acid. These routes involve the reduction of either a nitro or a nitrile precursor.

  • Route A: Reduction of a Nitro Precursor: This pathway involves the synthesis of a 4-(2-nitroethyl)benzoic acid intermediate, followed by the reduction of the nitro group to a primary amine.

  • Route B: Reduction of a Nitrile Precursor: This alternative route begins with the synthesis of 4-(cyanomethyl)benzoic acid, which is then reduced to the corresponding primary amine.

The final step in both routes is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Q2: How do I choose between the nitro and nitrile precursor routes?

A2: The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. The nitro precursor route may be favored if 4-nitrotoluene is readily available, as it can be elaborated to the required intermediate. The nitrile route might be more direct if 4-(bromomethyl)benzoic acid or a related precursor is accessible. Both routes involve a final reduction step, and the choice of reducing agent is critical for achieving high yield and purity.

Q3: What are the critical parameters to control during the reduction step?

A3: The reduction of the nitro or nitrile group is a critical step that requires careful control of several parameters to ensure high yield and minimize side reactions. Key parameters include:

  • Choice of Reducing Agent: The selection of the reducing agent is crucial for selectively reducing the nitro or nitrile group without affecting the carboxylic acid functionality.

  • Reaction Temperature: Many reduction reactions are exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of byproducts.

  • Solvent Selection: The solvent should be inert to the reaction conditions and provide good solubility for the reactants and intermediates.

  • pH Control: For reductions using metal catalysts, the pH of the reaction mixture can significantly influence the reaction rate and selectivity.

Q4: My final product is discolored. What is the likely cause and how can I fix it?

A4: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of oxidized impurities or residual starting materials, particularly unreacted nitro compounds. To address this, consider the following:

  • Recrystallization: Purifying the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove colored impurities.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored byproducts.

  • Proper Storage: Store the purified this compound protected from light and air to prevent degradation and discoloration over time.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it proceeds to completion. Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish.
Ineffective Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions. For catalytic hydrogenations, verify the activity of the catalyst. Consider increasing the molar equivalents of the reducing agent.
Poor Solubility of Starting Material Select a solvent system that ensures adequate solubility of the starting material at the reaction temperature. For heterogeneous reactions, ensure efficient stirring to maximize contact between the reactants.
Loss of Product During Workup Optimize the extraction procedure. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility in water before extraction. Perform multiple extractions with a suitable organic solvent.
Formation of Impurities
Potential Cause Recommended Action
Over-reduction of Carboxylic Acid Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH4) if the carboxylic acid is not protected. Opt for milder, more selective reducing agents such as catalytic hydrogenation with Pd/C or Raney Nickel under controlled conditions.[1]
Side Reactions from Unstable Intermediates Maintain strict temperature control throughout the reaction. For reductions of nitro compounds, the formation of azo or azoxy byproducts can occur. Ensure complete reduction by using a sufficient excess of the reducing agent and adequate reaction time.
Incomplete Conversion of Starting Material As mentioned for low yield, monitor the reaction to completion. If necessary, purify the final product via column chromatography or recrystallization to remove unreacted starting material.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-(2-Nitroethyl)benzoic Acid

Step 1: Synthesis of 4-(2-Nitroethyl)benzoic Acid (Illustrative)

Step 2: Reduction of 4-(2-Nitroethyl)benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(2-nitroethyl)benzoic acid in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To the solution, add a catalytic amount (e.g., 5-10 mol%) of Palladium on carbon (Pd/C).

  • Hydrogenation: The flask is then connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is completely consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 4-(2-aminoethyl)benzoic acid.

Protocol 2: Synthesis via Reduction of 4-(Cyanomethyl)benzoic Acid

Step 1: Synthesis of 4-(Cyanomethyl)benzoic Acid

This intermediate can be synthesized from 4-(bromomethyl)benzoic acid via nucleophilic substitution with sodium cyanide.

Step 2: Reduction of 4-(Cyanomethyl)benzoic Acid

  • Reaction Setup: In a pressure vessel, dissolve 1 equivalent of 4-(cyanomethyl)benzoic acid in a solvent mixture, typically ethanol or methanol with aqueous ammonia.

  • Catalyst Addition: Add Raney Nickel (as a slurry in the solvent) to the reaction mixture.

  • Hydrogenation: The vessel is sealed and pressurized with hydrogen gas (e.g., 50-100 psi). The reaction is then heated (e.g., to 50-80 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Workup: After cooling and carefully venting the hydrogen, the catalyst is removed by filtration. The solvent is removed under reduced pressure.

Protocol 3: Formation of the Hydrochloride Salt and Purification
  • Salt Formation: Dissolve the crude 4-(2-aminoethyl)benzoic acid in a minimal amount of a suitable alcohol (e.g., isopropanol). To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.

  • Isolation: The precipitate is collected by vacuum filtration and washed with a small amount of cold solvent.

  • Recrystallization: For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[2] Dissolve the salt in a minimum amount of hot solvent, and allow it to cool slowly to form pure crystals.

  • Drying: The purified crystals are dried in a vacuum oven to a constant weight.

Visualizations

G cluster_route_a Route A: Nitro Precursor cluster_route_b Route B: Nitrile Precursor 4-(2-Nitroethyl)benzoic Acid 4-(2-Nitroethyl)benzoic Acid Reduction Reduction 4-(2-Nitroethyl)benzoic Acid->Reduction e.g., H2, Pd/C 4-(2-Aminoethyl)benzoic Acid 4-(2-Aminoethyl)benzoic Acid Reduction->4-(2-Aminoethyl)benzoic Acid HCl Treatment HCl Treatment 4-(2-Aminoethyl)benzoic Acid->HCl Treatment Salt Formation 4-(Cyanomethyl)benzoic Acid 4-(Cyanomethyl)benzoic Acid Reduction_B Reduction_B 4-(Cyanomethyl)benzoic Acid->Reduction_B e.g., H2, Raney Ni Reduction_B->4-(2-Aminoethyl)benzoic Acid This compound This compound HCl Treatment->this compound

Caption: Synthetic pathways to this compound.

G start Low Yield or Incomplete Reaction check_completion Monitor reaction by TLC/HPLC start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No extend_time Extend reaction time or increase temperature incomplete->extend_time check_reagent Check reducing agent activity/amount incomplete->check_reagent extend_time->check_completion check_reagent->check_completion check_workup Optimize workup (pH adjustment, extraction) complete->check_workup

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 4-(2-Aminoethyl)benzoic acid hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-(2-Aminoethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

A1: Derivatization of this compound is primarily performed to enhance its analytical detection and separation. Key reasons include:

  • Improved Volatility: For Gas Chromatography (GC) analysis, the polar amino and carboxylic acid functional groups are chemically modified to create more volatile derivatives.

  • Enhanced Chromatographic Separation: Derivatization can significantly improve peak shape and resolution in both High-Performance Liquid Chromatography (HPLC) and GC.[1]

  • Increased Detector Response: Attaching a chromophore or fluorophore through derivatization dramatically increases detection sensitivity for UV-Vis or fluorescence detectors, respectively.[1][2]

Q2: Which functional group of this compound is the target for derivatization?

A2: The primary amino group (-NH2) on the ethyl side chain is the most common target for derivatization. This is because primary amines are highly nucleophilic and react readily with a variety of derivatizing agents.[2][3] The carboxylic acid group (-COOH) can also be targeted, often through esterification.[4]

Q3: What are some common derivatizing reagents for primary amines like the one in this compound?

A3: A variety of reagents can be used, including:

  • N-hydroxysuccinimide (NHS) esters: Reagents like 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMAB-NHS) react with primary amines to form stable amides.[2]

  • Acyl chlorides: Reagents such as 4-(dimethylamino)benzoyl chloride (DMABC) are highly reactive towards primary amines.[2][4]

  • Silylating agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create more volatile derivatives for GC analysis.[5]

  • Fluorescent tags: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA) are used to introduce a fluorescent moiety for highly sensitive detection.[6][7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Problem 1: Incomplete or No Derivatization

Possible Causes & Solutions

  • Incorrect pH: The derivatization of the primary amino group often requires a basic pH to ensure the amine is deprotonated and sufficiently nucleophilic.

    • Solution: Verify the pH of your reaction mixture. For many amine-reactive reagents, a pH between 8 and 10 is optimal. Adjust the pH using a suitable buffer, such as a borate buffer.[1]

  • Presence of Moisture: Many derivatizing reagents, especially silylating agents and acyl chlorides, are sensitive to moisture and will be consumed by water in the sample or solvent.[1]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If your sample is aqueous, it may need to be dried first.

  • Degraded Derivatizing Reagent: Derivatizing reagents can degrade over time, especially if not stored correctly.

    • Solution: Use a fresh or properly stored derivatizing reagent. Check the expiration date and storage recommendations from the manufacturer.

  • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.

    • Solution: It is common to use a molar excess of the derivatizing reagent (e.g., 5 to 20-fold) to drive the reaction to completion.[2]

  • Low Reaction Temperature or Insufficient Time: The reaction kinetics may be too slow under the current conditions.

    • Solution: Optimize the reaction temperature and time. Some reactions proceed well at room temperature, while others may require heating.[9][10] Monitor the reaction progress over time to determine the optimal duration.

Problem 2: Poor Reproducibility

Possible Causes & Solutions

  • Variability in Reaction Time or Temperature: Inconsistent reaction conditions will lead to variable derivatization efficiency.

    • Solution: Ensure that all samples and standards are derivatized for the same amount of time and at the same temperature. Using a heat block or water bath can improve temperature consistency. Automated derivatization systems can also enhance reproducibility.[1]

  • Inconsistent Sample and Reagent Volumes: Small variations in the volumes of reagents or the sample can lead to significant differences in the final derivatized product concentration.

    • Solution: Use calibrated pipettes and be meticulous with all liquid handling steps.

  • Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.

    • Solution: Perform a sample cleanup or extraction step prior to derivatization to remove interfering substances.

Problem 3: Presence of Extra Peaks in the Chromatogram

Possible Causes & Solutions

  • Side Products from Excess Reagent: The excess derivatizing reagent or its hydrolysis products can appear as peaks in the chromatogram.

    • Solution: A quenching step can be introduced after the derivatization reaction to consume the excess reagent.[2] Alternatively, a sample cleanup step (e.g., solid-phase extraction) can be used to remove the excess reagent before analysis.

  • Formation of Side Products: The derivatizing reagent may react with other functional groups or components in the sample matrix.

    • Solution: Optimize the reaction conditions (e.g., pH, temperature) to favor the desired reaction. A more selective derivatizing reagent may be necessary.

  • Degradation of the Derivative: The derivatized product may be unstable under the analytical conditions.

    • Solution: Investigate the stability of the derivative in the mobile phase or at the temperatures used in the analysis. Adjust the analytical method parameters, such as pH of the mobile phase or the GC inlet temperature, to improve stability.[1]

Data Presentation

Table 1: Optimization of Derivatization Reaction Parameters

ParameterCondition 1Condition 2Condition 3Optimal Range/ValueReference
Reagent Concentration 1 mM10 mM100 mM10 mM[9]
Reaction Temperature 22 °C (Room Temp)37 °C60 °C60 °C[9]
Reaction Time 5 min10 min30 min40-60 min[10]
pH 7.08.59.58.5 - 9.5[1][2]

Experimental Protocols

General Protocol for Derivatization of this compound with an NHS-Ester Reagent for HPLC Analysis

This is a general protocol and may require optimization for your specific application.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) ester derivatizing reagent (e.g., DMAB-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

  • Borate buffer (0.1 M, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC grade water and acetonitrile

  • Formic acid

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or ACN to a concentration of approximately 10-20 mg/mL.[2]

  • Sample Preparation: Dissolve the this compound sample in the borate buffer.

  • Derivatization Reaction: Add a 5 to 20-fold molar excess of the NHS-ester solution to the sample solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 50% to prevent precipitation.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 37-60°C) for a shorter period. Protect the reaction from light if the derivative is light-sensitive.[2][9]

  • Quenching: Add a small amount of the quenching solution to react with the excess NHS-ester.

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., water with 0.1% formic acid) to a suitable concentration for HPLC analysis.[2]

  • Analysis: Inject the diluted sample into the HPLC system for analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Prepare Sample in Buffer Mix Mix Sample and Reagent Sample->Mix Reagent Prepare Derivatizing Reagent Reagent->Mix Incubate Incubate (Control Temp & Time) Mix->Incubate Molar Excess Quench Quench Excess Reagent Incubate->Quench Dilute Dilute for Analysis Quench->Dilute Analyze HPLC/GC Analysis Dilute->Analyze

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start Problem Detected Incomplete Incomplete Reaction? Start->Incomplete Reproducibility Poor Reproducibility? Incomplete->Reproducibility No Check_pH Check & Adjust pH Incomplete->Check_pH Yes ExtraPeaks Extra Peaks? Reproducibility->ExtraPeaks No Standardize_Conditions Standardize Time & Temperature Reproducibility->Standardize_Conditions Yes Add_Quench Add Quenching Step ExtraPeaks->Add_Quench Yes Check_Reagent Check Reagent Quality & Concentration Check_pH->Check_Reagent Check_Conditions Optimize Time & Temperature Check_Reagent->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Check_Conditions->Check_Moisture Calibrate_Pipettes Calibrate Pipettes Standardize_Conditions->Calibrate_Pipettes Sample_Cleanup Consider Sample Cleanup Calibrate_Pipettes->Sample_Cleanup Check_Stability Check Derivative Stability Add_Quench->Check_Stability Optimize_Chromatography Optimize Chromatography Check_Stability->Optimize_Chromatography

Caption: A logical troubleshooting guide for common derivatization issues.

References

preventing self-polymerization of 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Aminoethyl)benzoic acid hydrochloride

Welcome to the technical support center for this compound (AEBA-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a specific focus on preventing potential self-polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule containing both a primary amine and a carboxylic acid functional group. [1]The hydrochloride salt form enhances its solubility and stability. [2]It serves as a versatile building block in pharmaceutical development, biochemical research, and materials science. [2]Common applications include the synthesis of bioactive molecules, enzyme inhibition studies, and the development of polymers and coatings. [2] Q2: What is self-polymerization and is AEBA-HCl susceptible to it?

A2: Self-polymerization is a reaction where molecules of the same type react with each other to form long chains or networks called polymers. For a molecule like AEBA-HCl, which contains both an amine and a carboxylic acid, there is a potential for it to undergo condensation polymerization to form a polyamide, similar to how amino acids form polypeptides. [3][4]This reaction would involve the formation of an amide bond between the amino group of one molecule and the carboxylic acid group of another, releasing a molecule of water.

While the hydrochloride form of the compound is stable because the protonated amino group is less reactive, the potential for polymerization exists, particularly if the compound is exposed to conditions that neutralize the amine (e.g., basic pH) or activate the carboxylic acid.

Q3: Under what conditions could self-polymerization of AEBA-HCl occur?

A3: Self-polymerization is more likely to be initiated or accelerated under the following conditions:

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for the amidation reaction to occur, especially in the solid state over long periods or in solution. [3]The compound has a very high melting point (>350°C), suggesting high thermal stability, but polymerization could occur at lower temperatures over time. [5]* Basic pH: In solution, adding a base will deprotonate the ammonium hydrochloride, freeing the primary amine to act as a nucleophile and attack the carboxylic acid of another molecule.

  • Activating Agents: The presence of reagents used for amide bond formation (e.g., carbodiimides like EDC, or other coupling agents) will significantly promote polymerization. [6]* Prolonged Storage in Solution: Storing the compound in solution, especially at neutral or basic pH and at room temperature, can increase the likelihood of oligomerization over time. [7] Q4: How should I properly store solid AEBA-HCl?

A4: To ensure the long-term stability of solid AEBA-HCl and prevent degradation or polymerization, proper storage is critical. Like many amino acid hydrochlorides, it can be sensitive to moisture. [8]

Parameter Recommended Condition Rationale
Temperature 0-8°C [2] Reduces thermal degradation and potential solid-state reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen). Minimizes oxidation and exposure to atmospheric moisture. [7]
Container Tightly sealed, opaque container. Prevents moisture absorption and degradation from light. [7][8]

| Location | Cool, dry, and dark place. | Protects from heat, moisture, and light, which are key drivers of degradation. [8]|

Q5: How can I detect if my AEBA-HCl sample has started to polymerize?

A5: Oligomerization or polymerization can be detected by observing changes in physical properties and by using analytical techniques.

  • Physical Changes: The appearance of the solid may change, or its solubility may decrease. In solution, you might observe increased viscosity, cloudiness, or precipitation.

  • Analytical Methods: Several techniques can identify and quantify oligomers. [9][10]

    Technique What It Detects
    NMR Spectroscopy Changes in the chemical environment of protons, appearance of new peaks corresponding to amide bonds.
    HPLC (RP-HPLC) Appearance of new, typically broader peaks with different retention times than the monomer. [10]
    Mass Spectrometry Presence of ions corresponding to the molecular weights of dimers, trimers, and larger oligomers. [9]

    | Size Exclusion Chromatography (SEC) | Separation of molecules based on size, allowing for the detection of higher molecular weight species. [9]|

Troubleshooting Guide

Problem: My solution of AEBA-HCl has become cloudy or has formed a precipitate.

  • Possible Cause: Self-polymerization or oligomerization, leading to the formation of less soluble polyamide chains. This is more likely if the solution was prepared at a neutral or basic pH, heated, or stored for an extended period.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of the solution. The hydrochloride salt should yield an acidic solution. If it is neutral or basic, polymerization is highly probable.

    • Solubility Test: Try to redissolve the precipitate by adding a small amount of acid (e.g., dilute HCl). If the precipitate is the free base form of the monomer, it should redissolve. If it is a polymer, it will likely remain insoluble.

    • Analytical Confirmation: Analyze the solution and the precipitate using HPLC or Mass Spectrometry to confirm the presence of higher molecular weight species.

Problem: My reaction yield is low, and I see unexpected, high-molecular-weight byproducts in my analysis (e.g., LC-MS).

  • Possible Cause: Your reaction conditions may be inadvertently promoting the self-polymerization of AEBA-HCl, consuming your starting material.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Are you using a base? Are you heating the reaction? Are you using coupling agents? These factors can all trigger polymerization.

    • Order of Addition: If your protocol involves reacting the amino group, ensure the carboxylic acid is protected first, or vice-versa. If using the compound as is, add it slowly to the reaction mixture to keep its instantaneous concentration low.

    • pH Control: Maintain an acidic pH if possible during the reaction to keep the amino group protonated and non-nucleophilic, unless the reaction specifically requires the free amine.

Visual Guides and Workflows

Potential Self-Polymerization Pathway

The following diagram illustrates the potential condensation reaction leading to the formation of a polyamide from AEBA-HCl monomers. This is most likely to occur when the amine is deprotonated (no longer a hydrochloride salt).

G cluster_monomers Monomers (Free Amine Form) cluster_dimer Dimer Formation cluster_polymer Polyamide Chain Monomer1 H₂N-CH₂-CH₂-Ph-COOH Dimer H₂N-...-Ph-CO-NH-...-Ph-COOH Monomer1->Dimer + Monomer - H₂O Monomer2 H₂N-CH₂-CH₂-Ph-COOH Polymer -[NH-CH₂-CH₂-Ph-CO]n- Dimer->Polymer + n Monomers - n H₂O

Caption: Potential pathway for self-polymerization of 4-(2-Aminoethyl)benzoic acid.

Troubleshooting Workflow for Suspected Polymerization

Use this workflow to diagnose and address potential polymerization issues during your experiment.

G Start Experiment shows issue (e.g., cloudiness, low yield) CheckPhysical Observe Physical Properties: - Decreased Solubility? - Increased Viscosity? Start->CheckPhysical CheckConditions Review Experimental Conditions: - pH > 6? - Elevated Temp? - Coupling Agents? CheckPhysical->CheckConditions Yes NoPolymer Issue is Not Polymerization. Investigate other causes. CheckPhysical->NoPolymer No Analyze Perform Analysis: - HPLC - LC-MS - NMR CheckConditions->Analyze Yes CheckConditions->NoPolymer No ConfirmPolymer Polymerization Confirmed? Analyze->ConfirmPolymer ModifyProtocol Modify Protocol: 1. Lower Temperature 2. Maintain Acidic pH 3. Protect Functional Groups 4. Use Fresh Reagent ConfirmPolymer->ModifyProtocol Yes ConfirmPolymer->NoPolymer No

Caption: Troubleshooting workflow for suspected self-polymerization.

Experimental Protocols

Protocol: Purity and Oligomer Check by RP-HPLC

This protocol provides a general method to assess the purity of AEBA-HCl and detect the presence of oligomers.

  • Objective: To separate and quantify the AEBA-HCl monomer from potential dimers or other oligomers.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Sample Preparation: Prepare a stock solution of your AEBA-HCl sample at 1 mg/mL in water.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% ACN in water.

    • HPLC Method:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm

      • Column Temperature: 25°C

      • Gradient:

        Time (min) % Mobile Phase B
        0.0 5
        20.0 95
        25.0 95
        25.1 5

        | 30.0 | 5 |

    • Analysis:

      • Run a blank (water) injection first, followed by your sample.

      • The AEBA-HCl monomer should appear as a sharp, primary peak.

      • Polymeric or oligomeric species, being larger and often more hydrophobic, will typically appear as broader peaks with longer retention times.

      • Integrate the peak areas to determine the relative percentage of the monomer versus any impurities or oligomers. A pure sample should show >95% area for the main peak.

References

Technical Support Center: Stability of 4-(2-Aminoethyl)benzoic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Aminoethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues that may be encountered when working with this compound in solution. The following information is based on general chemical principles and data for structurally related molecules, providing a framework for troubleshooting and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several key factors:

  • pH: The pH of the solution can significantly impact the compound's stability. The amino group and the carboxylic acid group are susceptible to pH-dependent reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV light, may induce photolytic degradation. The material safety data sheet for a related compound suggests it is air and light sensitive.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the aminoethyl side chain.

  • Solvent: The choice of solvent can affect both the solubility and stability of the compound.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific stability data for solutions is limited, based on the solid-state storage recommendations and general best practices, it is advisable to:

  • Store solutions at low temperatures, such as 2-8°C, to minimize thermal degradation.[2]

  • Protect solutions from light by using amber vials or storing them in the dark.

  • If possible, purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Prepare fresh solutions for immediate use whenever possible to avoid potential degradation over time.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the structure of the molecule, which contains an aminoethyl group and a benzoic acid moiety, potential degradation pathways may include:

  • Oxidation: The primary amino group can be susceptible to oxidation, leading to the formation of various oxidation products.

  • Decarboxylation: Under certain conditions, such as elevated temperatures, the benzoic acid group could undergo decarboxylation to yield 4-ethylaniline. Studies on other benzoic acid derivatives have shown decarboxylation at high temperatures.[1]

  • Polymerization/Condensation: Reactions between the amino group of one molecule and the carboxylic acid group of another could potentially lead to the formation of amide-linked oligomers or polymers, especially at elevated temperatures or with activating agents.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability issues encountered with this compound solutions.

Observed Issue Potential Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility, especially at neutral pH.- Adjust the pH of the solution. The hydrochloride salt form is generally more water-soluble. - Use a co-solvent such as ethanol or DMSO to increase solubility. - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Discoloration of the solution (e.g., turning yellow/brown) Oxidation of the amino group or other degradation pathways.- Prepare solutions using deoxygenated solvents. - Store solutions under an inert atmosphere (nitrogen or argon). - Protect the solution from light. - Add an antioxidant if compatible with the experimental setup.
Loss of compound potency or unexpected experimental results Chemical degradation of the compound in solution.- Prepare fresh solutions before each experiment. - Store stock solutions at a lower temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - Confirm the stability of the compound under your specific experimental conditions (pH, temperature, buffer components) using an analytical method like HPLC.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.- Perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products. - Use a high-purity standard of this compound for comparison.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the desired solvent (e.g., sterile water, buffer, or an organic solvent) to the vial.

  • If necessary, gently sonicate or vortex the solution to aid dissolution. Gentle warming can be applied, but the temperature should be monitored closely to avoid degradation.

  • Once fully dissolved, if the solution is not for immediate use, it should be stored appropriately (protected from light at 2-8°C or frozen).

Protocol 2: Basic Stability Assessment Using HPLC

  • Prepare a stock solution of this compound at a known concentration in the desired solvent or buffer.

  • Divide the stock solution into several aliquots.

  • Store the aliquots under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C, exposed to light, protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each aliquot.

  • Analyze the samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Visualizations

logical_relationship_graph cluster_observed_issue Observed Issue cluster_initial_checks Initial Checks cluster_investigation Investigation of Instability cluster_solution Solution & Mitigation A Unexpected Experimental Results (e.g., loss of activity, irreproducibility) B Verify Solution Preparation (correct solvent, concentration, pH) A->B C Check Storage Conditions (temperature, light exposure, age of solution) A->C D Analyze Solution by HPLC/LC-MS (check for degradation peaks) B->D C->D E Perform Forced Degradation Study (acid, base, heat, light, oxidation) D->E If degradation is confirmed F Prepare Fresh Solutions Before Use D->F If no degradation is observed, but issues persist G Optimize Storage Conditions (lower temp, protect from light, inert atmosphere) E->G H Adjust Solution Parameters (e.g., use a different buffer, adjust pH) E->H

Caption: Troubleshooting workflow for stability issues.

degradation_pathway cluster_degradation Potential Degradation Pathways parent 4-(2-Aminoethyl)benzoic acid hydrochloride oxidation Oxidation Products (e.g., aldehydes, imines) parent->oxidation Oxidizing Agents / O2 decarboxylation 4-Ethylaniline (via Decarboxylation) parent->decarboxylation Heat (High Temp) polymerization Amide-linked Oligomers (via Condensation) parent->polymerization Heat / Activating Agents

Caption: Hypothesized degradation pathways.

References

challenges in scaling up the synthesis of 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and process development professionals. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during laboratory synthesis and industrial scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and industrially viable route involves a two-step process starting from 4-(2-nitroethyl)benzoic acid.

  • Reduction of the Nitro Group: The nitro group of 4-(2-nitroethyl)benzoic acid is reduced to a primary amine. Catalytic hydrogenation is the preferred method for its efficiency and cleaner reaction profile.[1][2]

  • Salt Formation and Isolation: The resulting free amine, 4-(2-aminoethyl)benzoic acid, is then treated with hydrochloric acid to form the stable hydrochloride salt, which is isolated via precipitation and filtration.[3]

Q2: Why is catalytic hydrogenation the preferred method for the nitro reduction step at scale?

Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is favored for several reasons:

  • High Atom Economy: The only byproduct is water, making it an environmentally friendly or "green" method.[4]

  • High Selectivity: Modern catalytic systems can selectively reduce the nitro group without affecting the carboxylic acid or the aromatic ring.[2][5]

  • Catalyst Reusability: The heterogeneous catalyst can be recovered and potentially reused, reducing costs.[4]

  • Avoidance of Stoichiometric Metal Waste: Unlike reductions using metals like iron or tin, this method avoids generating large amounts of metallic waste streams.[1][4]

Q3: What are the primary safety concerns when scaling up the catalytic hydrogenation of a nitroaromatic compound?

The primary safety concerns are significant and must be carefully managed:

  • Highly Exothermic Reaction: The reduction of a nitro group is highly exothermic. Without proper heat management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.[4][6]

  • Flammable Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Pd/C and Raney Nickel, can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are dry and saturated with hydrogen.[7] This poses a serious fire or explosion hazard during filtration.

Q4: How does the final salt formation step improve the product's properties?

Converting the free amine to its hydrochloride salt offers several advantages:

  • Enhanced Stability: The salt form is generally more stable for storage and handling compared to the free base.

  • Improved Solubility: The hydrochloride salt typically has higher aqueous solubility, which can be beneficial for downstream applications.

  • Simplified Purification: The formation of a crystalline salt provides an excellent opportunity for purification, as impurities often remain in the mother liquor. The product can be effectively isolated by filtration.[3]

Troubleshooting and Scale-Up Guides

Guide 1: Nitro Group Reduction via Catalytic Hydrogenation

This is the most critical step for scale-up. The transition from a lab-scale flask to a large-scale reactor introduces challenges related to mass and heat transfer.[6][8]

Common Problems & Solutions

Problem / Observation Potential Cause(s) Recommended Solutions & Mitigations
Reaction is Stalled or Very Slow 1. Catalyst Poisoning: The catalyst surface is deactivated by impurities (e.g., sulfur compounds) in the starting material or solvent.[9] 2. Poor Mass Transfer (Gas-Liquid): Insufficient mixing is preventing hydrogen from reaching the catalyst surface effectively. This is a common scale-up issue.[6] 3. Inactive Catalyst: The catalyst may be old, improperly handled, or of a low grade.1. Purity Check: Ensure high purity of the 4-(2-nitroethyl)benzoic acid starting material and solvents. 2. Improve Agitation: Increase the stirrer speed. On a larger scale, evaluate the impeller design to ensure efficient gas dispersion.[6] 3. Catalyst Verification: Use a fresh batch of catalyst from a reputable supplier. Perform a small-scale test reaction to confirm its activity.
Low Product Yield 1. Incomplete Reaction: See "Reaction is Stalled" above. 2. Catalyst Deactivation: The catalyst loses activity over the course of the reaction.[9] 3. Product Loss During Workup: The product may be partially soluble in the workup solvents, leading to losses.1. Reaction Monitoring: Use analytical techniques like HPLC or TLC to monitor the reaction until the starting material is consumed. 2. Increase Catalyst Loading: If deactivation is suspected, a higher catalyst loading (e.g., from 1 mol% to 5 mol%) may be required. 3. Optimize Isolation: After filtration of the catalyst, adjust the pH of the filtrate carefully to ensure maximum precipitation of the free amine before proceeding to the salt formation.
Poor Product Purity (Presence of Byproducts) 1. Formation of Intermediates: Incomplete reduction can lead to hydroxylamine or nitroso intermediates.[10] 2. Over-reduction: At very high pressures or temperatures, reduction of the aromatic ring or carboxylic acid could occur (less common). 3. Catalyst Residue: Fine catalyst particles may pass through the filter, contaminating the product.1. Optimize Conditions: Ensure sufficient hydrogen pressure and reaction time to drive the reaction to completion. 2. Milder Conditions: Avoid excessive temperature and pressure. Stick to the validated process parameters. 3. Improved Filtration: Use a finer filter medium (e.g., Celite pad) to ensure complete removal of the heterogeneous catalyst.[7]
Dangerous Temperature Spike (Exotherm) 1. Poor Heat Transfer: The reactor's cooling system cannot remove heat as fast as the reaction generates it. This is the most critical scale-up challenge.[4][6] 2. Reagent Addition Rate: If adding the nitro compound to the reactor, the addition rate is too fast.1. Engineering Controls: Ensure the reactor has adequate cooling capacity. Perform calorimetric studies to understand the heat of reaction before scaling up.[4] 2. Controlled Dosing: Add the substrate in portions or via a controlled-dosing pump to manage the rate of heat generation. 3. Dilution: Increasing the solvent volume can help absorb the heat generated.
Guide 2: Isolation and Purification
Problem / Observation Potential Cause(s) Recommended Solutions & Mitigations
Product Fails to Precipitate/Crystallize 1. Incorrect pH: The pH of the solution is not optimal for precipitation. 2. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. 3. High Solubility: The product is too soluble in the chosen solvent system.1. pH Adjustment: Carefully adjust the pH with HCl. For the hydrochloride salt, the solution should be acidic. 2. Induce Crystallization: Try scratching the inside of the vessel with a glass rod, adding a seed crystal, or cooling the solution further in an ice bath.[11] 3. Add Anti-Solvent: Slowly add a solvent in which the product is insoluble (an "anti-solvent") to induce precipitation.
Product is Discolored (e.g., Pink, Brown) 1. Air Oxidation: The free amine intermediate can be sensitive to air oxidation, forming colored impurities. 2. Residual Impurities: Impurities from the previous step are carried over.1. Inert Atmosphere: Handle the free amine intermediate under an inert atmosphere (e.g., nitrogen or argon) before acidification. 2. Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.[11] 3. Charcoal Treatment: Add a small amount of activated charcoal to the solution during recrystallization to adsorb colored impurities, followed by hot filtration.[12]
Filtration is Very Slow 1. Very Fine Particles: The product has precipitated as very fine, amorphous particles instead of larger crystals. 2. Clogged Filter: The filter medium is clogged.1. Control Precipitation: Cool the solution slowly during crystallization to encourage the growth of larger, more easily filterable crystals. Avoid "crashing out" the product by cooling too rapidly.[11] 2. Use Filter Aid: Add a filter aid like Celite to the slurry before filtration to improve flow rate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(2-Nitroethyl)benzoic Acid (Lab Scale)

Materials:

  • 4-(2-nitroethyl)benzoic acid

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite

Procedure:

  • Reactor Setup: A hydrogenation vessel (e.g., Parr shaker or autoclave) is charged with 4-(2-nitroethyl)benzoic acid (1.0 eq) and Methanol (10-15 volumes).

  • Inerting: The vessel is sealed and the atmosphere is purged by evacuating and refilling with nitrogen three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, the 10% Pd/C catalyst (0.5-2.0 mol% Pd, 50% wet) is added as a slurry in a small amount of methanol. Caution: Do not allow the catalyst to dry in the air as it can be pyrophoric.[7]

  • Hydrogenation: The vessel is purged again with nitrogen before evacuating and refilling with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: The mixture is stirred vigorously at room temperature (or with gentle heating to 30-40 °C) until hydrogen uptake ceases. The reaction is monitored by HPLC for the disappearance of the starting material.

  • Purging and Filtration: After the reaction is complete, the vessel is purged with nitrogen to remove all hydrogen. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional methanol. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.[7]

  • Concentration: The combined filtrate is concentrated under reduced pressure to yield crude 4-(2-aminoethyl)benzoic acid, which is taken directly to the next step.

Protocol 2: Formation and Isolation of Hydrochloride Salt

Materials:

  • Crude 4-(2-aminoethyl)benzoic acid

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas in a solvent

Procedure:

  • Dissolution: The crude 4-(2-aminoethyl)benzoic acid is dissolved in a suitable solvent like isopropanol or ethanol (5-10 volumes).

  • Acidification: The solution is cooled in an ice bath. Concentrated HCl is added dropwise with stirring until the pH is strongly acidic (pH 1-2). A thick white precipitate should form.

  • Crystallization/Precipitation: The slurry is stirred in the ice bath for 1-2 hours to ensure complete precipitation.

  • Filtration: The solid product is collected by vacuum filtration.

  • Washing: The filter cake is washed with a small amount of cold solvent (IPA or EtOH) to remove residual acid and impurities.

  • Drying: The product, this compound, is dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Common Nitro Reduction Methods for Scale-Up

Method Reagents Typical Yield Key Advantages Major Scale-Up Challenges
Catalytic Hydrogenation H₂, Pd/C or Raney Ni>95%High atom economy, clean byproducts (H₂O), reusable catalyst.Highly exothermic, pyrophoric catalyst handling, requires specialized pressure equipment, mass transfer limitations.[4][6]
Metal/Acid Reduction Fe / HCl or Acetic Acid85-95%Low-cost reagents, does not require high-pressure equipment.Generates large volumes of metallic waste, product can be contaminated with metal salts, workup can be complex.[1]
Transfer Hydrogenation Ammonium formate, Pd/C>90%Avoids use of high-pressure hydrogen gas, uses standard reactors.Higher cost of hydrogen donor, atom economy is lower than direct hydrogenation.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Salt Formation & Isolation start Start: 4-(2-Nitroethyl)benzoic Acid charge_reactor Charge Reactor with Substrate, Solvent (MeOH) & Catalyst (Pd/C) start->charge_reactor hydrogenate Hydrogenate under H2 Pressure (50-100 psi) charge_reactor->hydrogenate monitor Monitor Reaction by HPLC hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite to Remove Catalyst monitor->filter Complete dissolve Dissolve Crude Amine in IPA/EtOH filter->dissolve Crude Amine Filtrate acidify Acidify with HCl to pH 1-2 dissolve->acidify precipitate Precipitate & Crystallize at 0-5 °C acidify->precipitate isolate Isolate by Filtration & Wash precipitate->isolate dry Dry under Vacuum isolate->dry finish Final Product: 4-(2-Aminoethyl)benzoic Acid HCl dry->finish

Caption: Overall workflow for the synthesis of 4-(2-Aminoethyl)benzoic acid HCl.

Troubleshooting Logic for Low Yield in Hydrogenation

G start Problem: Low Yield check_completion Is Reaction Complete? (Check HPLC/TLC) start->check_completion cause_incomplete Potential Causes: - Catalyst Poisoning - Poor H2 Mass Transfer - Inactive Catalyst check_completion->cause_incomplete No cause_workup Potential Causes: - Product Soluble in Filtrate - Mechanical Losses During Transfer check_completion->cause_workup Yes solution_incomplete Solutions: - Use High Purity Materials - Increase Agitation / Improve Impeller - Use Fresh, Active Catalyst cause_incomplete->solution_incomplete solution_workup Solutions: - Optimize pH Before Extraction - Use Anti-Solvent for Precipitation - Refine Transfer/Washing Steps cause_workup->solution_workup

Caption: Decision tree for troubleshooting low yield in the hydrogenation step.

References

Technical Support Center: Purification of 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)benzoic acid hydrochloride. The following sections offer detailed methodologies and guidance for removing impurities and ensuring the high quality of your compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my sample of this compound?

A1: Impurities in your sample can originate from the synthetic route used to prepare the compound. A common synthetic pathway may start from β-phenylethylamine, involving steps like acetylation, chlorosulfonation, amination, and hydrolysis.[1] Based on such a synthesis, potential impurities could include:

  • Unreacted Starting Materials: β-phenylethylamine or its acetylated derivative.

  • Intermediates: Such as N-acetyl-4-(2-aminoethyl)benzenesulfonamide.

  • Byproducts of Side Reactions: Isomeric forms or products from incomplete reactions.

  • Residual Solvents: Solvents used during the synthesis and purification steps, such as methanol, ethanol, or acetone.[1]

  • Inorganic Salts: Resulting from pH adjustments or work-up procedures.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be employed to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main compound and detecting impurities.[2] Thin-Layer Chromatography (TLC) offers a quick qualitative assessment of purity and can help in developing column chromatography methods. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify organic impurities, with purity often reported as ≥ 95% by NMR.[3]

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities and is often the first method to try, especially for crystalline solids.

  • Column Chromatography is useful for separating the desired compound from impurities with different polarities.

  • Acid-Base Extraction can be employed to separate the amphoteric amino acid from neutral or acidic/basic impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out Instead of Crystal Formation

  • Possible Cause: The compound is coming out of the solution above its melting point, the solution is too concentrated, or impurities are depressing the melting point.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can do this by insulating the flask.

    • If the problem persists, consider a different solvent or solvent system.

Issue 2: No Crystal Formation Upon Cooling

  • Possible Cause: The solution is too dilute (too much solvent was added), or the solution is supersaturated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Further Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Issue 3: Low Recovery of Purified Compound

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the compound initially.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • To recover more product, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.

Column Chromatography

Issue 4: Poor Separation of the Compound from Impurities

  • Possible Cause: The chosen mobile phase does not provide adequate resolution.

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust the polarity of the mobile phase. For silica gel chromatography, if your compound is eluting too quickly, decrease the polarity of the solvent system. If it is not moving, increase the polarity.

      • For ionizable compounds, adding a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase can improve peak shape and separation.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

Issue 5: Tailing of the Compound Spot on TLC or Broad Peaks in Column Chromatography

  • Possible Cause: Strong interaction between the polar amino and carboxylic acid groups and the acidic silica gel.

  • Solution:

    • Add a small amount of a competitive polar solvent, like methanol, to the mobile phase.

    • Incorporate a small percentage of a modifier like acetic acid or triethylamine into the eluent to improve the peak shape.

Data Presentation

Table 1: Solubility of Related Aminobenzoic Acids in Various Solvents

Solvent4-Aminobenzoic Acid Solubilitym-Aminobenzoic Acid SolubilityNotes
Water5.39 g/L at 25°C[4]Low[5]Solubility of the hydrochloride salt is expected to be higher in water.
Boiling Water1 g in 90 mL[4]-Good for recrystallization.
Ethanol1 g in 8 mL[4]High[5]A potential solvent for recrystallization.
MethanolSoluble[3]High[5]Another potential polar solvent for recrystallization.
Acetone-High[5]Could be used in a mixed solvent system.
Ethyl AcetateSoluble[4]-Useful for chromatography.
BenzeneSlightly Soluble[4]-Less likely to be a good recrystallization solvent.
Petroleum EtherPractically Insoluble[4]-Can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally. A mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture). Start with a small amount of solvent and add more gradually while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, subsequently cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature or air-dry them until a constant weight is achieved.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

This protocol can be used to monitor reaction progress, assess purity, and determine appropriate solvent systems for column chromatography.

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude and (if available) pure this compound in a suitable solvent (e.g., methanol). Use a capillary tube to spot the solutions on the starting line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting mobile phase is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic rings should show up as dark spots.

  • Staining (Optional): If the spots are not clearly visible, the plate can be stained with a ninhydrin solution and gently heated to visualize the amino groups (typically yielding purple or yellow spots).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A pure compound should ideally show a single spot.

Protocol 3: Column Chromatography

This is a general guide for purifying this compound on a silica gel column.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start eluting the column with a mobile phase of moderate polarity, as determined by your TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of methanol in a dichloromethane/methanol mixture), is often effective for separating compounds with a range of polarities.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Sample Crude 4-(2-Aminoethyl)benzoic acid hydrochloride Assess_Purity Assess Purity (TLC/HPLC) Crude_Sample->Assess_Purity Recrystallization Recrystallization Assess_Purity->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Major/Multiple Impurities Pure_Product Pure Product Recrystallization->Pure_Product Impure Still Impure Recrystallization->Impure Column_Chromatography->Pure_Product Column_Chromatography->Impure Impure->Assess_Purity Recrystallization_Troubleshooting Start Cooling Solution Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals? Oiling_Out->No_Crystals No Reheat Reheat, add more solvent, cool slowly Oiling_Out->Reheat Yes Crystals_Form Crystals Form No_Crystals->Crystals_Form No Induce Scratch, Seed, or Concentrate Solution No_Crystals->Induce Yes Reheat->Start Induce->Start

References

impact of pH on the reactivity of 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Aminoethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the reactivity of this molecule and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and how does pH affect them?

A1: this compound has two key functional groups that are sensitive to pH: a carboxylic acid (-COOH) and a primary amine (-NH2). The reactivity of these groups is directly influenced by their protonation state, which changes with the pH of the solution.

  • Carboxylic Acid Group: At low pH, the carboxylic acid group is protonated (-COOH) and is a good hydrogen bond donor. As the pH increases above its pKa, it becomes deprotonated (-COO-), making it a good nucleophile and increasing its water solubility.

  • Primary Amine Group: At low pH, the primary amine group is protonated (-NH3+), rendering it non-nucleophilic. As the pH increases above its pKa, it becomes deprotonated (-NH2) and acts as a strong nucleophile, crucial for reactions like amide bond formation.

Q2: What are the predicted pKa values for the functional groups of 4-(2-Aminoethyl)benzoic acid?

A2: While experimental determination is most accurate, computational predictions provide valuable estimates for experimental design. The predicted pKa values for 4-(2-Aminoethyl)benzoic acid are summarized in the table below.

Functional GroupPredicted pKaPredominant form at pH < pKaPredominant form at pH > pKa
Carboxylic Acid~4.5-COOH (protonated)-COO- (deprotonated)
Primary Amine~10.5-NH3+ (protonated)-NH2 (deprotonated)

Q3: How does the protonation state of this compound change with pH?

A3: The overall charge and reactivity of the molecule are dictated by the pH of the solution relative to the pKa values of its functional groups. The following diagram illustrates the different protonation states.

pH-Dependent Protonation States

Q4: What is the optimal pH for forming an amide bond with the carboxylic acid group of this molecule using EDC/NHS chemistry?

A4: Amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process with distinct optimal pH ranges for each step.

  • Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2]

  • Coupling Step: The subsequent reaction of the NHS-activated ester with a primary amine is favored at a neutral to slightly basic pH, generally between pH 7.2 and 8.0 .[1][3] This higher pH ensures that the reacting amine is deprotonated and thus more nucleophilic.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, with a focus on pH-related problems.

Low Yield in Amide Coupling Reactions (EDC/NHS Chemistry)
Symptom Possible pH-Related Cause Recommended Solution
Low reaction yield Inefficient carboxyl activation: The pH during the EDC/NHS activation step was too high (e.g., > 6.0), leading to rapid hydrolysis of EDC.[1]Perform a two-step reaction. First, activate the carboxylic acid of this compound with EDC/NHS in a suitable buffer at pH 4.5-6.0 (e.g., MES buffer).[3]
Hydrolysis of NHS-ester: The pH during the coupling step was too high (e.g., > 8.5), causing the NHS-ester to hydrolyze before it could react with the amine. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]After the activation step, adjust the pH to 7.2-8.0 for the coupling reaction with the amine.[1] Perform the coupling step immediately after activation.
Protonated primary amine: The pH during the coupling step was too low (e.g., < 7.0), resulting in a significant portion of the reacting amine being in its protonated, non-nucleophilic form.Ensure the pH of the coupling reaction is between 7.2 and 8.0 to facilitate the deprotonation of the primary amine.[1][3]
Side Reactions and Impurities
Symptom Possible pH-Related Cause Recommended Solution
Formation of an N-acylisourea byproduct In a one-pot reaction at a suboptimal pH, the O-acylisourea intermediate can rearrange to a stable N-acylisourea, which does not react with amines.Use a two-step protocol with optimal pH for each step. The addition of NHS or sulfo-NHS helps to convert the O-acylisourea to a more stable NHS-ester, minimizing this side reaction.
Intra- or intermolecular polymerization If both the amine and carboxylic acid groups of this compound are reactive, self-polymerization can occur. This is more likely at a pH where a significant fraction of both groups are in their reactive forms (e.g., pH ~7).Protect one of the functional groups (e.g., using a Boc protecting group for the amine) before activating the other. Alternatively, carefully control the stoichiometry and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling for Amide Bond Formation

This protocol details the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Coupling to Amine:

    • Immediately add the amine-containing molecule to the activated solution.

    • Adjust the pH of the reaction mixture to 7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification dissolve Dissolve 4-(2-Aminoethyl)benzoic acid hydrochloride in MES buffer (pH 6.0) add_reagents Add EDC and NHS dissolve->add_reagents incubate_activation Incubate for 15-30 min at RT add_reagents->incubate_activation add_amine Add amine-containing molecule incubate_activation->add_amine Proceed immediately adjust_pH Adjust pH to 7.5 with Phosphate buffer add_amine->adjust_pH incubate_coupling Incubate for 2h at RT or overnight at 4°C adjust_pH->incubate_coupling add_quenching Add Tris-HCl to quench reaction incubate_coupling->add_quenching incubate_quenching Incubate for 15 min add_quenching->incubate_quenching purify Purify conjugate via chromatography incubate_quenching->purify

Two-Step EDC/NHS Coupling Workflow
Protocol 2: pH Screening for Optimal Reaction Conditions

To determine the optimal pH for a specific reaction, it is advisable to perform a pH screening experiment.

Procedure:

  • Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

  • Perform the activation of this compound with EDC/NHS at the optimal pH of 4.5-6.0.

  • Divide the activated molecule solution into equal aliquots.

  • Add the amine-containing molecule to each aliquot and adjust the pH of each reaction using the prepared series of buffers.

  • Allow the reactions to proceed for a fixed amount of time.

  • Analyze the yield of the desired product in each reaction using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal pH.

troubleshooting_logic start Low Coupling Yield? check_activation_pH Activation pH in 4.5-6.0 range? start->check_activation_pH check_coupling_pH Coupling pH in 7.2-8.0 range? check_activation_pH->check_coupling_pH Yes adjust_activation_pH Adjust activation pH to 4.5-6.0 check_activation_pH->adjust_activation_pH No check_reagent_quality Are EDC/NHS reagents fresh? check_coupling_pH->check_reagent_quality Yes adjust_coupling_pH Adjust coupling pH to 7.2-8.0 check_coupling_pH->adjust_coupling_pH No use_fresh_reagents Use fresh EDC/NHS check_reagent_quality->use_fresh_reagents No success Yield Improved check_reagent_quality->success Yes adjust_activation_pH->success adjust_coupling_pH->success use_fresh_reagents->success

Troubleshooting Logic for Low Yield

References

Validation & Comparative

A Comparative Guide to 4-(2-Aminoethyl)benzoic Acid Hydrochloride and Other Amine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties significantly influence the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison of 4-(2-Aminoethyl)benzoic acid hydrochloride, an aromatic amine linker, with other commonly used amine linkers, supported by experimental data and detailed methodologies.

Introduction to Amine Linkers in Bioconjugation

Amine-reactive linkers are widely used to connect molecules through the primary amine groups present on proteins and peptides, such as the N-terminus or the side chain of lysine residues. The choice of linker can impact the final conjugate's properties, including its stability in circulation and the efficiency of payload release at the target site.[1] This guide focuses on comparing this compound with other classes of amine linkers, including polyethylene glycol (PEG)-based and aliphatic linkers.

This compound is a bifunctional molecule featuring a primary amine and a carboxylic acid.[2] Its rigid aromatic core can influence the spacing and conformational flexibility of the bioconjugate.[2] The hydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for conjugation reactions.[3]

Data Presentation: A Comparative Overview of Amine Linkers

The performance of a linker is evaluated based on several key parameters, including reaction efficiency, the stability of the resulting bond, and the impact on the bioconjugate's biological activity and physical properties. The following tables summarize the key characteristics of this compound in comparison to other amine linkers.

Table 1: Physicochemical and Performance Characteristics of Amine Linkers

Linker TypeExampleKey CharacteristicsAdvantagesDisadvantages
Aromatic This compoundRigid structure, defined length.Provides fixed spacing between conjugated molecules. May contribute to stability through steric hindrance.Can be hydrophobic, potentially leading to aggregation with hydrophobic payloads.
PEG-based (short chain) Amino-PEG6-amineFlexible, hydrophilic chain.Enhances solubility and reduces aggregation.[4] Can improve pharmacokinetic properties.[4]May have lower plasma stability compared to some non-PEG linkers.
PEG-based (long chain) Amino-PEG14-acidHighly flexible and hydrophilic.Significantly improves solubility and in vivo half-life.[5] Reduces immunogenicity.[5]Can sometimes decrease the biological activity of the conjugated molecule due to steric hindrance.
Aliphatic 6-Amino-1-hexanolFlexible, non-PEG spacer.Provides a simple and stable linkage.May not offer the same solubility-enhancing benefits as PEG linkers.

Table 2: Quantitative Comparison of Linker Stability

Linker TypeResulting LinkageIn Vitro Plasma Stability (Half-life)In Vivo Stability Considerations
Amide bond (from NHS ester reaction) AmideHigh (Half-life of ~7 years in water)[6]Generally high stability.[7] The specific linker structure can influence susceptibility to enzymatic cleavage.
Thiourea bond (from Isothiocyanate reaction) ThioureaGenerally stable.Stable under physiological conditions.
Secondary amine (from Reductive Amination) Secondary AmineVery HighHighly resistant to chemical and enzymatic cleavage.

Experimental Protocols

To rigorously evaluate and compare the performance of different amine linkers, standardized experimental protocols are essential.

Protocol 1: General Procedure for Conjugation of Amine Linkers to an NHS-Ester Activated Molecule

This protocol describes the reaction of a primary amine linker with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.

  • Materials:

    • Amine linker (e.g., this compound, Amino-PEG6-amine)

    • NHS ester-activated molecule (e.g., protein, peptide, small molecule)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5

    • Purification column (e.g., size-exclusion chromatography)

  • Procedure:

    • Dissolve the NHS ester-activated molecule in DMF or DMSO to a final concentration of 10-20 mg/mL.[4]

    • Immediately before use, dissolve the amine linker in the Reaction Buffer.

    • Add the dissolved NHS ester-activated molecule to the amine linker solution. A 5- to 20-fold molar excess of the NHS ester is typically used.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4]

    • Incubate for 30 minutes at room temperature.

    • Purify the resulting bioconjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.

  • Materials:

    • Purified bioconjugate

    • Human or mouse plasma

    • Incubator at 37°C

    • Analytical system (e.g., HPLC, LC-MS)

  • Procedure:

    • Incubate the bioconjugate in plasma at a known concentration (e.g., 1 µM) at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

    • Analyze the aliquots to quantify the amount of intact bioconjugate and any released payload or degradation products.

    • Calculate the half-life of the bioconjugate in plasma.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the in vivo stability and pharmacokinetic profile of a bioconjugate in a mouse model.[7]

  • Materials:

    • Bioconjugate test article

    • Sterile Phosphate-Buffered Saline (PBS)

    • Female BALB/c mice (6-8 weeks old)

    • Blood collection tubes with anticoagulant

  • Procedure:

    • Administer a single intravenous (IV) dose of the bioconjugate to a cohort of mice.

    • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours post-injection), collect blood samples.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., ELISA, LC-MS) to determine the concentration of the total antibody, intact bioconjugate, and free payload.[7]

    • Calculate pharmacokinetic parameters such as clearance, half-life, and exposure.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparison and application of amine linkers.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_evaluation Performance Evaluation Linker_Selection Select Amine Linker (e.g., 4-AEBA-HCl, PEG-amine) Activation Activate Molecule (e.g., NHS ester formation) Linker_Selection->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification In_Vitro_Stability In Vitro Stability (Plasma Assay) Purification->In_Vitro_Stability In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) Purification->In_Vivo_PK Biological_Activity Biological Activity Assay Purification->Biological_Activity

Caption: Experimental workflow for comparing amine linkers.

linker_comparison cluster_types Linker Types cluster_properties Key Properties Amine_Linker Amine Linker Selection Aromatic Aromatic (e.g., 4-AEBA-HCl) Amine_Linker->Aromatic PEG_Based PEG-Based (e.g., Amino-PEGn-amine) Amine_Linker->PEG_Based Aliphatic Aliphatic (e.g., 6-Amino-1-hexanol) Amine_Linker->Aliphatic Rigidity Rigidity/Flexibility Aromatic->Rigidity High Hydrophilicity Hydrophilicity PEG_Based->Hydrophilicity High Flexibility Flexibility Aliphatic->Flexibility High PK_Profile Pharmacokinetic Profile Rigidity->PK_Profile Hydrophilicity->PK_Profile Stability Stability Stability->PK_Profile

Caption: Logical relationships in amine linker selection.

adc_mechanism ADC_Circulation ADC in Circulation (Linker must be stable) Target_Binding Antibody Binds to Target Cell Receptor ADC_Circulation->Target_Binding Internalization ADC Internalization (Endocytosis) Target_Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release (Cleavable or Non-cleavable linker) Lysosome->Payload_Release Cell_Death Payload Induces Cell Death Payload_Release->Cell_Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

A Comparative Guide to Hydrogel Crosslinkers: Exploring Alternatives to 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative crosslinking agents to 4-(2-Aminoethyl)benzoic acid hydrochloride for use in hydrogel fabrication. As the demand for advanced hydrogel systems in drug delivery and tissue engineering continues to grow, the choice of crosslinker is a critical determinant of the final product's performance. This document offers an objective look at various crosslinkers, presenting available experimental data to aid in the selection of the most suitable agent for your research and development needs.

Introduction to Hydrogel Crosslinking

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. The properties of a hydrogel, including its swelling behavior, mechanical strength, biocompatibility, and drug release profile, are significantly influenced by the type and density of the crosslinks that form its network structure. Crosslinkers can be broadly categorized as either chemical or physical, with chemical crosslinkers forming covalent bonds and physical crosslinkers relying on non-covalent interactions.

Comparative Analysis of Crosslinker Performance

The selection of a crosslinker has a profound impact on the key performance indicators of a hydrogel. The following tables summarize quantitative data from various studies, offering a comparative look at the effects of different crosslinking agents on hydrogel properties.

Table 1: Performance Comparison of Synthetic Crosslinkers
CrosslinkerPolymer SystemSwelling Ratio (%)Compressive Modulus (kPa)Tensile Strength (MPa)Key Characteristics & Biocompatibility
Glutaraldehyde GelatinLowerHigherHigherHighly efficient, but cytotoxic, requiring extensive purification.[1]
ChitosanLower--Effective but raises toxicity concerns.[2]
EDC-NHS Hyaluronic AcidVariable--"Zero-length" crosslinker, generally good biocompatibility.[3]
CollagenLower-~0.8-1.2[4]Good biocompatibility, widely used in tissue engineering.[4]
Gelatin~750[5]--Good biocompatibility.[5]
Divinyl sulfone (DVS) Hyaluronic AcidLower--Effective but can have cytotoxicity concerns.[3]
Table 2: Performance Comparison of Natural Crosslinkers
CrosslinkerPolymer SystemSwelling Ratio (%)Compressive Modulus (kPa)Tensile Strength (MPa)Key Characteristics & Biocompatibility
Genipin ChitosanHigher--Biocompatible, less cytotoxic than glutaraldehyde, can impart color.[2][6]
CollagenVariable-~0.6-0.8[4]Excellent biocompatibility, widely researched as a safe alternative.[4][6]
Citric Acid GelatinHigherLowerLowerBiocompatible, generally regarded as safe (GRAS).[7]
Dialdehyde Starch (DAS) Gelatin~800[5]--Biodegradable and biocompatible.[5]

Note: The values presented are indicative and can vary significantly based on the polymer concentration, crosslinker concentration, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of hydrogels. The following are representative protocols for key experiments.

Protocol 1: Hydrogel Synthesis

This protocol describes a general method for synthesizing a chemically crosslinked hydrogel.

Materials:

  • Polymer (e.g., Chitosan, Gelatin, Hyaluronic Acid)

  • Crosslinker (e.g., Glutaraldehyde, Genipin, EDC/NHS)

  • Solvent (e.g., Acetic acid solution, deionized water)

  • Magnetic stirrer

  • Molds (e.g., petri dishes, custom molds)

Procedure:

  • Polymer Solution Preparation: Dissolve the desired amount of polymer in the appropriate solvent with continuous stirring until a homogenous solution is obtained. For example, a 2% (w/v) chitosan solution can be prepared in a 1% (v/v) acetic acid solution.

  • Crosslinker Addition: While stirring, add the crosslinking agent to the polymer solution. The concentration of the crosslinker should be optimized based on the desired properties of the hydrogel.

  • Casting: Pour the mixture into molds of the desired shape and size.

  • Curing: Allow the hydrogels to cure at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 2-24 hours) to allow for the completion of the crosslinking reaction.

  • Purification: After curing, wash the hydrogels extensively with deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unreacted crosslinker and other impurities.

Protocol 2: Swelling Ratio Determination

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

Materials:

  • Synthesized hydrogel samples

  • Deionized water or PBS (pH 7.4)

  • Analytical balance

  • Filter paper

Procedure:

  • Initial Weight: Take a pre-weighed, dried hydrogel sample (Wd).

  • Swelling: Immerse the dried hydrogel in a beaker containing deionized water or PBS at a specific temperature (e.g., 37°C).

  • Equilibrium Swelling: At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws). Continue this process until a constant weight is achieved, indicating equilibrium swelling.

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Mechanical Testing (Compressive Strength)

This protocol outlines the procedure for determining the compressive mechanical properties of hydrogels.

Materials:

  • Cylindrical hydrogel samples of uniform dimensions

  • Universal Testing Machine (UTM) with a compression platen

  • Calipers

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the surfaces are parallel.

  • Testing: Place the hydrogel sample at the center of the lower compression platen of the UTM.

  • Compression: Apply a compressive force at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.

  • Data Acquisition: Record the stress-strain data throughout the test.

  • Analysis: The compressive modulus can be calculated from the initial linear region of the stress-strain curve. The compressive strength is the maximum stress the hydrogel can withstand before failure.

Protocol 4: In Vitro Drug Release Study

This protocol describes a method for evaluating the release of a model drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel samples

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Drug Loading: Load the hydrogel with a model drug by soaking it in a drug solution of known concentration for a specified period.

  • Release Study: Place a known amount of the drug-loaded hydrogel in a vessel containing a defined volume of the release medium.

  • Incubation: Incubate the vessel at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile. This data can be fitted to various kinetic models to understand the release mechanism.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for hydrogel synthesis and characterization.

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing A Polymer Solution Preparation B Crosslinker Addition A->B Mixing C Casting into Molds B->C D Curing C->D E Purification (Washing) D->E F Characterization E->F

Caption: Workflow for hydrogel synthesis.

Hydrogel_Characterization_Workflow cluster_swelling Swelling Studies cluster_mechanical Mechanical Testing cluster_drug_release Drug Release Analysis Start Synthesized Hydrogel S1 Weigh Dried Hydrogel (Wd) Start->S1 M1 Prepare Standardized Sample Start->M1 D1 Load Hydrogel with Drug Start->D1 S2 Immerse in Fluid S1->S2 S3 Weigh Swollen Hydrogel (Ws) S2->S3 S4 Calculate Swelling Ratio S3->S4 M2 Perform Compression/ Tensile Test M1->M2 M3 Analyze Stress-Strain Curve M2->M3 M4 Determine Modulus & Strength M3->M4 D2 Incubate in Release Medium D1->D2 D3 Sample Medium at Intervals D2->D3 D4 Quantify Drug Concentration D3->D4 D5 Plot Release Profile D4->D5

Caption: Workflow for hydrogel characterization.

Signaling Pathways in Drug Delivery

The controlled release of therapeutic agents from hydrogels can modulate various signaling pathways critical in disease treatment and tissue regeneration. For instance, the sustained release of growth factors from a hydrogel scaffold can activate pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival in tissue engineering applications. In cancer therapy, the localized and sustained delivery of chemotherapeutic drugs can induce apoptosis in tumor cells by activating the caspase cascade.

Drug_Release_Signaling_Pathway cluster_delivery Drug Delivery System cluster_release Release & Cellular Uptake cluster_signaling Intracellular Signaling cluster_response Cellular Response A Hydrogel with Encapsulated Drug B Sustained Drug Release A->B C Drug Uptake by Target Cell B->C D Receptor Binding C->D E Signal Transduction (e.g., PI3K/Akt, MAPK) D->E F Nuclear Translocation of Transcription Factors E->F G Gene Expression Changes F->G H Desired Therapeutic Effect (e.g., Proliferation, Apoptosis) G->H

References

Comparative Guide to Analytical Methods for 4-(2-Aminoethyl)benzoic acid hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantitative analysis of 4-(2-Aminoethyl)benzoic acid hydrochloride. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and reliability of results.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds. This guide details a proposed HPLC method for this compound, validates it according to the International Council for Harmonisation (ICH) guidelines, and compares its performance with two alternative methods: UV-Vis Spectrophotometry and Potentiometric Titration.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method was developed and validated for the quantification of this compound. The validation was performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5]

Proposed HPLC Method Protocol

A reversed-phase HPLC method is proposed for the analysis of this compound. The presence of a benzoic acid moiety and an amino group makes it suitable for this technique.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution. A common starting point would be a 70:30 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of approximately 230 nm, where the benzene ring of the benzoic acid derivative is expected to have significant absorbance.

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

HPLC Validation Workflow

The following diagram illustrates the key stages involved in the validation of the proposed HPLC method.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Workflow for the validation of the HPLC method.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical acceptance criteria and hypothetical performance data for the validation of the proposed HPLC method for this compound analysis.

Validation ParameterAcceptance Criteria (as per ICH)Hypothetical Performance Data
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity index should be > 0.99.Peak is spectrally pure and well-resolved from forced degradation products.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995 over a concentration range of 5-150 µg/mL.
Range 80-120% of the test concentration.10-120 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:11.5 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.Method is robust to minor changes in pH (±0.2), mobile phase composition (±2%), and column temperature (±2°C).

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can also be employed for the quantification of this compound. This section compares the validated HPLC method with UV-Vis Spectrophotometry and Potentiometric Titration.

Method Comparison Workflow

The diagram below outlines the decision-making process for selecting an appropriate analytical method based on key performance indicators.

Method_Comparison_Workflow start Select Analytical Method specificity High Specificity? start->specificity hplc HPLC uv_vis UV-Vis Spectrophotometry titration Potentiometric Titration specificity->hplc Yes sensitivity High Sensitivity? specificity->sensitivity No sensitivity->hplc Yes cost_complexity Low Cost & Simplicity? sensitivity->cost_complexity No cost_complexity->uv_vis Yes cost_complexity->titration Yes

Caption: Decision tree for analytical method selection.

Experimental Protocols for Alternative Methods

1. UV-Vis Spectrophotometry

  • Principle: This method relies on the absorption of ultraviolet radiation by the aromatic ring of the this compound molecule. The absorbance is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., 0.1 M HCl in water).

    • Determine the wavelength of maximum absorbance (λmax) by scanning the solution in the UV region (typically 200-400 nm). The λmax for similar aromatic amino acids is often around 230-280 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

2. Potentiometric Titration

  • Principle: This method involves the titration of the amine hydrochloride with a standard basic solution. The equivalence point, where the moles of the titrant equal the moles of the analyte, is determined by monitoring the change in potential (pH) of the solution.

  • Protocol:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

    • Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small increments.

    • Record the pH of the solution after each addition of the titrant.

    • Plot a titration curve of pH versus the volume of titrant added.

    • Determine the equivalence point from the inflection point of the titration curve (or by calculating the first or second derivative).

    • Calculate the concentration of the analyte using the volume of titrant at the equivalence point.

Comparative Data Presentation

The following table provides a comparative overview of the HPLC method and the two alternative analytical techniques.

FeatureHPLCUV-Vis SpectrophotometryPotentiometric Titration
Specificity High (can separate analyte from impurities)Low (interference from other UV-absorbing compounds)Moderate (can be affected by other acidic or basic impurities)
Sensitivity High (LOD in µg/mL range)Moderate (LOD typically in mg/mL range)Low (requires higher concentrations of analyte)
Linearity (Typical r²) > 0.999> 0.995N/A
Precision (% RSD) < 2%< 3%< 5%
Sample Throughput Moderate (requires chromatographic separation time)High (rapid measurements)Low (time-consuming titration process)
Cost of Instrumentation HighLowLow
Ease of Use Requires skilled operatorRelatively simpleRequires careful technique
Robustness HighModerateModerate

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is the most suitable method for applications requiring high specificity, sensitivity, and accuracy, such as in quality control of pharmaceutical formulations and for the analysis of complex mixtures where separation from impurities is critical.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for the routine analysis of pure samples where interfering substances are not present.

  • Potentiometric Titration is a classical and inexpensive method that can be used for the assay of bulk drug substance, providing good accuracy for higher concentration samples without the need for expensive equipment.

This guide provides the necessary information to make an informed decision on the most appropriate analytical methodology for the analysis of this compound, ensuring the generation of reliable and accurate data for research and development.

References

comparative study of derivatization agents including 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines and amino acids is a critical step in numerous analytical procedures. Direct analysis of these compounds is often hampered by their low volatility, high polarity, and lack of a strong chromophore or fluorophore, making detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. To overcome these limitations, derivatization is employed. This process chemically modifies the analyte to enhance its physicochemical properties, thereby improving its chromatographic separation and detection sensitivity.

This guide provides a comprehensive comparison of commonly used derivatization agents for primary and secondary amines, with a focus on o-Phthalaldehyde (OPA), 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, Phenylisothiocyanate (PITC), and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). While the topic of interest includes 4-(2-Aminoethyl)benzoic acid hydrochloride, it is important to clarify that this compound is not a derivatization agent but rather a bifunctional molecule containing a primary amine and a carboxylic acid.[1][2] As such, it represents the type of analyte that would be targeted by the derivatization agents discussed in this guide.

Understanding this compound

This compound is a versatile building block in pharmaceutical and biochemical research.[2][3] Its structure features a primary amino group and a carboxylic acid group, making it a useful intermediate in the synthesis of more complex molecules.[1] These functional groups are the primary targets for the derivatization agents detailed below. Therefore, while not a reagent for derivatization itself, it serves as an excellent conceptual example of an analyte that would undergo such a reaction to enable sensitive detection and quantification.

Comparative Analysis of Common Derivatization Agents

The selection of a derivatization agent depends on several factors, including the nature of the amine (primary or secondary), the required sensitivity, the stability of the resulting derivative, and the available analytical instrumentation.[4][5]

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)Dansyl ChloridePhenylisothiocyanate (PITC)6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Target Amines Primary aminesPrimary and secondary aminesPrimary and secondary aminesPrimary and secondary aminesPrimary and secondary amines
Reaction Speed Very fast (seconds to minutes)[6]Fast (can be complete in < 1 minute)[6]Slower (30-60 minutes)5-10 minutes at room temperatureRapid
Derivative Stability Relatively unstable, requires rapid analysis[6]Highly stable (over 48 hours)[6]StableStableHighly stable
Detection Method Fluorescence, UV AbsorptionFluorescence, UV AbsorptionFluorescence, UV AbsorptionUV AbsorptionFluorescence, UV Absorption
Excitation (nm) ~340-350~265~324-340N/A~250
Emission (nm) ~450-455~310-340~525-559N/A~395
UV λmax (nm) ~338~265~214, 246, 325~254~254
Key Advantages Rapid reaction, well-suited for automation, low reagent interference.[6]Reacts with both primary and secondary amines, stable derivatives.[6]Versatile, stable derivatives, enhances ionization efficiency in MS.[7][8]Reacts with both primary and secondary amines, volatile reagent is easily removed.Simple, single-step reaction, stable derivatives, minimal by-product interference.
Key Disadvantages Only reacts with primary amines, unstable derivatives.[6]Hydrolysis product can interfere with chromatography.[6]Non-specific (can react with phenols and alcohols), slower reaction.[5]Lengthy sample preparation, reagent is toxic.

Experimental Workflows and Signaling Pathways

A generalized workflow for the analysis of amines using pre-column derivatization followed by HPLC is illustrated below. This process typically involves sample preparation, the derivatization reaction itself, followed by chromatographic separation and detection.

Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Chemical Sample Extraction Extraction of Amines Sample->Extraction Deriv_Agent Addition of Derivatizing Agent Extraction->Deriv_Agent Reaction Reaction Incubation (Time, Temp, pH) Deriv_Agent->Reaction Quenching Reaction Quenching (if necessary) Reaction->Quenching HPLC HPLC Separation Quenching->HPLC Detection UV or Fluorescence Detection HPLC->Detection Data Data Acquisition and Analysis Detection->Data

Caption: A generalized workflow for the analysis of amines using pre-column derivatization followed by HPLC.

The following diagram illustrates the conceptual derivatization of a bifunctional molecule like this compound, highlighting the reactive primary amine and carboxylic acid groups.

Analyte_Derivatization_Concept cluster_reagents Derivatization Agents Analyte 4-(2-Aminoethyl)benzoic acid (Analyte with Primary Amine and Carboxylic Acid) Amine_Reagent Amine-Reactive Agent (e.g., OPA, FMOC-Cl) Analyte->Amine_Reagent Targets Primary Amine Derivatized_Amine Derivatized Product (Enhanced Detection) Amine_Reagent->Derivatized_Amine Forms Stable Adduct Acid_Reagent Carboxylic Acid-Reactive Agent (Not the focus of this guide)

Caption: Conceptual derivatization of a molecule with a primary amine, such as 4-(2-Aminoethyl)benzoic acid.

Detailed Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for the major derivatizing agents discussed.

o-Phthalaldehyde (OPA) Derivatization Protocol

This protocol is suitable for the automated pre-column derivatization of primary amino acids.

Reagents:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust pH with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve OPA in methanol and add to the borate buffer. Add 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (MCE) as the thiol component. This solution should be prepared fresh.

Procedure (Automated):

  • Place the sample, OPA reagent, and a diluent (e.g., water) in separate vials in the autosampler.

  • The autosampler is programmed to mix the sample and OPA reagent in a specific ratio.

  • The reaction is typically complete within one minute at room temperature.

  • The reaction mixture is then immediately injected onto the HPLC column for analysis. Due to the instability of OPA derivatives, prompt analysis is critical.[4]

9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization Protocol

This protocol is suitable for the derivatization of both primary and secondary amines.

Reagents:

  • Borate Buffer (0.4 M, pH 9.2): Prepare as described for the OPA protocol.

  • FMOC-Cl Reagent: Dissolve FMOC-Cl in a suitable organic solvent like acetonitrile.

  • Quenching Reagent: An excess of a primary amine, such as tyramine, can be used to react with excess FMOC-Cl.

Procedure:

  • Mix the sample solution with the borate buffer.

  • Add the FMOC-Cl reagent solution and vortex. The reaction is rapid and typically complete within a few minutes at room temperature.

  • Add the quenching reagent to consume any unreacted FMOC-Cl, preventing interference in the chromatogram.

  • The reaction mixture can then be injected for HPLC analysis.

Dansyl Chloride Derivatization Protocol

This protocol is widely used for a variety of amines.

Reagents:

  • Sodium Bicarbonate Solution (Saturated)

  • Dansyl Chloride Solution (e.g., 5 mg/mL in acetone)

  • Ammonia Solution (e.g., 25%) for quenching.

Procedure:

  • To the amine extract, add the saturated sodium bicarbonate solution.

  • Add the Dansyl Chloride solution.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a set time (e.g., 45 minutes) in the dark.

  • Add the ammonia solution to quench the reaction by consuming excess Dansyl Chloride.

  • Extract the dansylated amines with a suitable organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.[4]

Phenylisothiocyanate (PITC) Derivatization Protocol

This protocol is suitable for the derivatization of primary and secondary amino acids.

Reagents:

  • Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water.

  • PITC Reagent

  • Analysis Solvent: e.g., 0.05 M ammonium acetate.

Procedure:

  • Dry the amino acid standard or sample.

  • Dissolve the dried residue in the coupling solution.

  • Add the PITC reagent and allow the reaction to proceed for 5-10 minutes at room temperature.

  • Evaporate the sample to dryness under vacuum to remove excess reagent and by-products.

  • Dissolve the resulting PTC-amino acids in the analysis solvent for HPLC injection.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization Protocol

This protocol is often used in commercially available kits for amino acid analysis.

Reagents:

  • Borate Buffer (e.g., pH 8.8)

  • AQC Reagent Solution (reconstituted in acetonitrile)

Procedure:

  • To the sample, add the borate buffer.

  • Add the reconstituted AQC reagent solution and mix thoroughly.

  • Incubate the mixture at an elevated temperature (e.g., 55°C) for about 10 minutes.

  • The derivatized sample is then ready for HPLC analysis.[9]

Reaction Mechanisms

The following diagrams illustrate the reaction mechanisms for OPA and FMOC-Cl with a primary amine.

OPA_Reaction OPA Derivatization of a Primary Amine OPA o-Phthalaldehyde Product Fluorescent Isoindole Derivative OPA->Product Thiol R'-SH (e.g., 3-MPA) Thiol->Product Primary_Amine R-NH₂ (Analyte) Primary_Amine->Product FMOC_Reaction FMOC-Cl Derivatization of a Primary Amine FMOC_Cl FMOC-Cl Product Stable, Fluorescent Carbamate Derivative FMOC_Cl->Product Primary_Amine R-NH₂ (Analyte) Primary_Amine->Product HCl HCl

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes, product efficacy, and safety. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-(2-Aminoethyl)benzoic acid hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] This document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each method.

Understanding Potential Impurities

The purity of synthesized this compound is contingent on the synthetic route and the efficacy of purification steps. A common synthetic pathway involves the reduction of a corresponding nitro-containing precursor. Consequently, potential impurities may include:

  • Unreacted Starting Materials: Residual amounts of the nitro-precursor.

  • Intermediates: Incomplete reaction products.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Residual Solvents: Traces of solvents used in the reaction and purification processes.

  • Isomeric Impurities: Structurally related isomers that may be present in the starting materials or formed during synthesis.

A thorough purity assessment should aim to identify and quantify these potential contaminants.

Key Analytical Techniques for Purity Assessment

The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleInformation ProvidedAdvantagesLimitationsTypical Purity Range
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance.Quantitative purity (% area), presence of impurities with UV chromophores.High sensitivity, high resolution, widely available, robust for routine analysis.Requires chromophores for detection, quantification of unknown impurities can be challenging.>95%
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Absolute purity determination against a certified reference standard, structural confirmation.Highly accurate and precise, does not require a reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap.≥95%[2]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Molecular weight confirmation of the main compound and impurities, structural elucidation of impurities through fragmentation.High specificity and sensitivity, can identify unknown impurities.Quantification can be more complex than HPLC-UV, matrix effects can influence ionization.N/A (Primarily for identification)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity. A reversed-phase method is typically employed for polar organic compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase or a suitable solvent (e.g., water:acetonitrile 50:50 v/v) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3] It relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an invaluable tool for identifying impurities, especially those present at low levels or lacking a UV chromophore.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).

  • LC Conditions: Similar to the HPLC-UV method, but using volatile mobile phase additives (e.g., formic acid or ammonium formate) instead of non-volatile buffers like phosphate.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules.

    • Ionization Mode: Positive ion mode is typically suitable for detecting the protonated molecule [M+H]⁺ of this compound.

    • Mass Range: A scan range appropriate to cover the expected molecular weight of the compound and its potential impurities.

  • Sample Preparation: Similar to HPLC-UV, but often at a lower concentration (e.g., 1-10 µg/mL).

Data Analysis: The mass-to-charge ratio (m/z) of the peaks in the mass spectrum is used to confirm the molecular weight of the parent compound and to propose elemental compositions for any detected impurities. Tandem MS (MS/MS) can be employed to obtain structural information by fragmenting the ions of interest.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate Purity_Technique_Comparison cluster_main Purity Assessment of 4-(2-Aminoethyl)benzoic acid HCl cluster_techniques Analytical Techniques compound Synthesized Compound HPLC HPLC-UV (Quantitative Purity) compound->HPLC Routine Quality Control qNMR qNMR (Absolute Purity & Structure) compound->qNMR Primary Standard Calibration LCMS LC-MS (Impurity Identification) compound->LCMS Impurity Profiling

References

Comparative Guide to the Biological Activity of 4-(2-Aminoethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 4-(2-Aminoethyl)benzoic acid hydrochloride, a versatile scaffold in medicinal chemistry. Due to the limited availability of extensive comparative studies on a single, homologous series of this compound derivatives in publicly accessible literature, this guide draws upon data from closely related analogs, particularly sulfonamide and other aminobenzoic acid derivatives, to provide insights into their therapeutic potential.

I. Overview of Biological Activities

Derivatives of 4-(2-Aminoethyl)benzoic acid and its analogs have demonstrated a range of biological activities, primarily in the areas of antiviral, antimicrobial, and anticancer research. The core structure, featuring a flexible aminoethyl side chain and a customizable benzoic acid moiety, allows for the synthesis of diverse compounds with varied pharmacological profiles.

II. Comparative In Vitro Biological Activity

The following tables summarize the in vitro biological activities of Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide, a close structural analog of 4-(2-Aminoethyl)benzoic acid. These derivatives were synthesized by the condensation of 4-(2-aminoethyl)-benzenesulfonamide with various aldehydes.

Table 1: Cytotoxicity of 4-(2-Aminoethyl)benzenesulfonamide Schiff Base Derivatives

Compound IDDerivative StructureCell LineCytotoxicity (CC₅₀ in µM)
1 4-(2-Aminoethyl)benzenesulfonamideBHK-21> 50
VERO E6> 50
2 Benzaldehyde Schiff BaseBHK-21> 50
VERO E6> 50
3 2-Pyridinecarboxaldehyde Schiff BaseBHK-21> 50
VERO E6> 50
4 2-Quinolinecarboxaldehyde Schiff BaseBHK-21> 50
VERO E6> 50
5 8-Hydroxy-2-quinolinecarboxaldehyde Schiff BaseBHK-2150
VERO E6Not Tested
6 4-Imidazolecarboxaldehyde Schiff BaseBHK-21> 50
VERO E6> 50

Table 2: Antiviral Activity of 4-(2-Aminoethyl)benzenesulfonamide Schiff Base Derivatives

Compound IDVirusActivity MetricValue (µM)
5 Chikungunya virus (CHIKV)Active Concentration10
6 Zika virus (ZIKV)Active Concentration50

Note: The antiviral activity was assessed at the highest non-cytotoxic concentrations.

III. Structure-Activity Relationship Insights

Based on the available data for aminobenzoic acid derivatives, several structure-activity relationship (SAR) trends can be inferred:

  • Substitution on the Amino Group: The formation of Schiff bases by reacting the amino group with various aldehydes introduces diverse functionalities that significantly influence biological activity. For instance, the 8-hydroxyquinoline substituent in compound 5 was crucial for its anti-CHIKY activity.[1]

  • Aromatic Ring Modifications: The nature and position of substituents on the benzoic acid ring play a critical role in determining the pharmacological properties of the resulting molecules.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to amides and esters is a common strategy to modulate properties like cell permeability and metabolic stability, often leading to enhanced biological activity.

IV. Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are representative protocols for the synthesis and biological evaluation of aminobenzoic acid derivatives.

A. General Synthesis of Schiff Base Derivatives

Schiff bases of 4-(2-aminoethyl)benzenesulfonamide were prepared by reacting 4-(2-aminoethyl)benzenesulfonamide with the corresponding aldehyde in ethanol under reflux.[1]

Materials:

  • 4-(2-Aminoethyl)benzenesulfonamide

  • Appropriate aldehyde (e.g., benzaldehyde, 2-pyridinecarboxaldehyde)

  • Ethanol

Procedure:

  • Dissolve 4-(2-aminoethyl)benzenesulfonamide in warm ethanol.

  • Add an equimolar amount of the respective aldehyde to the solution.

  • Reflux the reaction mixture for a specified period (e.g., 4 hours).

  • Cool the mixture and isolate the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Purify the compound by recrystallization from a suitable solvent like methanol or ethanol.[1]

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Seed cells (e.g., BHK-21, VERO E6) in a 96-well plate and incubate.

  • Treat the cells with various concentrations of the test compounds.

  • After a specified incubation period, add MTT solution to each well.

  • Incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value.

C. Antiviral Activity Assay

Procedure (Example for CHIKV):

  • Infect cells (e.g., BHK-21) with the virus (e.g., CHIKV-nanoluc).

  • Simultaneously treat the infected cells with the test compounds at their highest non-cytotoxic concentrations.

  • After a defined incubation period (e.g., 16 hours), lyse the cells.

  • Perform a luciferase assay to quantify viral replication.

  • Compare the results to an untreated control to determine the antiviral effect.[2]

V. Signaling Pathways and Experimental Workflows

The biological effects of aminobenzoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. While specific pathways for 4-(2-Aminoethyl)benzoic acid derivatives are not extensively documented, related compounds are known to target pathways involved in cell proliferation and survival.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 4-(2-Aminoethyl)benzoic acid HCl synthesis Derivatization (e.g., Amide/Ester Formation) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays (e.g., IC50) purification->enzyme data_analysis Data Analysis (IC50, MIC determination) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: A general experimental workflow for the synthesis and biological evaluation of 4-(2-Aminoethyl)benzoic acid derivatives.

VI. Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The available data on closely related analogs, particularly sulfonamide Schiff bases, highlight their potential as antiviral and cytotoxic agents. Further research focusing on the synthesis and systematic biological evaluation of a broader range of derivatives of 4-(2-Aminoethyl)benzoic acid is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Performance of 4-(2-Aminoethyl)benzoic Acid Hydrochloride in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile bifunctional molecule widely employed as a building block in pharmaceutical synthesis, bioconjugation, and materials science.[1] Its utility stems from the presence of both a primary amine and a carboxylic acid, allowing for its incorporation as a linker or spacer in a variety of molecular architectures. The choice of reaction medium is a critical parameter that can significantly influence the efficiency, yield, and purity of reactions involving this compound. This guide provides an objective comparison of its performance in different reaction media, supported by general experimental data from related applications, to aid in the rational design of synthetic protocols.

Impact of Reaction Media on Amide Bond Formation

A primary application of this compound is in amide bond formation, a cornerstone of peptide synthesis and the conjugation of molecules. The solvent plays a crucial role in solvating reactants, influencing nucleophilicity, and stabilizing reaction intermediates. Polar aprotic solvents are generally favored for these reactions.

Key Considerations for Solvent Selection:

  • Solubility: Adequate solubility of all reactants, including this compound, coupling agents, and the substrate, is paramount for a homogeneous reaction mixture and optimal reactivity.

  • Reaction Kinetics: The solvent can dramatically affect the reaction rate. Polar aprotic solvents, for instance, are known to enhance the rate of SN2 reactions, which are central to many coupling processes, by solvating cations while leaving the nucleophile relatively free and more reactive.[2]

  • Side Reactions: The choice of solvent can influence the prevalence of side reactions such as racemization, particularly in peptide synthesis.[3]

  • Work-up and Purification: The boiling point and miscibility of the solvent are important practical considerations for the post-reaction work-up and purification of the desired product.

Comparative Performance of Common Solvents in Peptide Synthesis

While direct comparative data for reactions specifically utilizing this compound is not extensively available in the public domain, valuable insights can be drawn from studies on solid-phase peptide synthesis (SPPS), where analogous coupling reactions are fundamental.

SolventTypeDielectric ConstantBoiling Point (°C)Average Coupling Yield (SPPS)Notes
N,N-Dimethylformamide (DMF) Polar Aprotic37153~99.5%[4]Excellent solvation for peptide-resins; considered the industry standard.[4][5] May contain amine impurities that can interfere with reactions.[5]
N,N-Dimethylacetamide (DMA) Polar Aprotic38165~98.0%[4]Offers superior peptide-resin solvation, leading to high coupling yields.[4]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32202~78.1%[4]Good resin solvation but can lead to lower coupling yields in some cases.[4][6]
Dimethyl sulfoxide (DMSO) Polar Aprotic47189~91.8%[4]High polarity and solvating power, but may result in less efficient coupling compared to DMF.[4]
Dichloromethane (DCM) Polar Aprotic9.140VariableOften used in Boc-chemistry for its ability to swell polystyrene resins.[5]
Tetrahydrofuran (THF) Polar Aprotic7.566High Purity[3]Can lead to higher purity and reduced racemization compared to DMF in certain model systems.[3]
Acetonitrile (ACN) Polar Aprotic37.582High Purity[3]Similar to THF, it has been shown to be a good alternative to DMF, offering improved purity.[3]

Alternative Linkers and Reagents

In the realm of bioconjugation and drug delivery, a variety of alternative linkers and coupling strategies exist. The choice often depends on the desired properties of the final conjugate, such as cleavability, stability, and hydrophilicity.

Alternative ClassExampleKey Features
PEGylated Linkers Amino-PEG-COOHIncreases hydrophilicity and circulation half-life of bioconjugates.
Cleavable Linkers Disulfide-containing linkersDesigned to be cleaved under specific physiological conditions (e.g., reducing environment inside a cell).
Click Chemistry Handles Azide or Alkyne functionalized linkersEnable highly specific and efficient bioorthogonal conjugation reactions.

The performance of these alternatives in different reaction media would follow similar principles to those outlined for this compound, with polar aprotic solvents generally being preferred for the chemical coupling steps.

Experimental Protocols

Below are generalized experimental protocols for the application of this compound in a typical amide coupling reaction.

Protocol 1: Solution-Phase Amide Coupling

This protocol describes a standard procedure for coupling this compound to a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add DIEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Add NHS (1.2 eq) or HOBt (1.2 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in chemical synthesis.

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid E Dissolve in DMF A->E B 4-(2-Aminoethyl)benzoic acid hydrochloride B->E C EDC/NHS F Couple at 0°C to RT C->F D DIEA D->E E->F G Quench with Water F->G H Extract with EtOAc G->H I Wash H->I J Dry & Concentrate I->J K Purify J->K L L K->L Final Product

Caption: Workflow for a typical solution-phase amide coupling reaction.

SolventSelectionLogic cluster_solvent_properties Key Solvent Considerations cluster_solvent_choice Solvent Choice Start Select Reaction Type (e.g., Amide Coupling) Solubility Reactant Solubility Start->Solubility Kinetics Reaction Rate (e.g., SN2) Start->Kinetics SideReactions Minimize Side Reactions (e.g., Racemization) Start->SideReactions Workup Ease of Work-up Start->Workup PolarAprotic Polar Aprotic (DMF, DMSO, NMP, ACN) Solubility->PolarAprotic Generally Good Kinetics->PolarAprotic Often Favored SideReactions->PolarAprotic Consider Specifics Workup->PolarAprotic Variable FinalSolvent Optimized Reaction Medium PolarAprotic->FinalSolvent PolarProtic Polar Protic (Water, Alcohols) PolarProtic->FinalSolvent Less Common for Amide Coupling NonPolar Non-Polar (Toluene, Hexane) NonPolar->FinalSolvent Rarely Used

Caption: Logical considerations for selecting an optimal reaction medium.

References

A Cost-Benefit Analysis of 4-(2-Aminoethyl)benzoic Acid Hydrochloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic endeavor. 4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of bioactive compounds and materials.[1] Its hydrochloride salt form enhances solubility and stability, making it a favorable choice for various drug formulation and synthetic applications.[2]

This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a particular focus on its application as a linker in peptide synthesis. We present a direct comparison with a structurally similar alternative, 4-(Aminomethyl)benzoic acid, supported by illustrative experimental data and detailed protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a bifunctional building block for their synthetic needs.

Comparison of Key Performance Indicators

To provide a clear and objective comparison, the following table summarizes the key performance indicators for this compound and its alternative, 4-(Aminomethyl)benzoic acid, in the context of a representative dipeptide synthesis.

ParameterThis compound4-(Aminomethyl)benzoic acidAnalysis
Molecular Weight 201.65 g/mol [3]151.16 g/mol The lower molecular weight of the alternative contributes to a slightly better atom economy in the final product.
Purity ≥95% (NMR)[2]≥97%Both compounds are commercially available at high purity, suitable for most synthetic applications.
Illustrative Dipeptide Yield ~85-90%~90-95%The alternative may offer a slightly higher yield under optimized conditions due to potentially simpler reaction workup.
Relative Cost ~$2-3/gram (bulk)~$1-2/gram (bulk)4-(Aminomethyl)benzoic acid is generally more cost-effective, particularly at a larger scale.
Reaction Time (Coupling) 2-4 hours2-4 hoursCoupling times are comparable for both building blocks under standard peptide coupling conditions.
Solubility High in aqueous and polar organic solventsModerate in polar organic solventsThe hydrochloride form of 4-(2-Aminoethyl)benzoic acid offers superior solubility, which can be advantageous in certain reaction conditions.
Handling Non-hygroscopic solidSolidBoth are relatively easy to handle, though the hydrochloride salt may be less prone to absorbing atmospheric moisture.

Experimental Protocols: Synthesis of a Representative Dipeptide

To illustrate a practical application, we provide detailed protocols for the synthesis of a representative dipeptide, Ac-Phe-linker-NH₂, using both this compound and 4-(Aminomethyl)benzoic acid as the linker.

Protocol 1: Synthesis using this compound

This protocol describes the solution-phase synthesis of N-acetyl-L-phenylalanyl-4-(2-aminoethyl)benzamide.

Materials:

  • This compound

  • N-acetyl-L-phenylalanine (Ac-Phe-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at 0°C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.2 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired dipeptide.

Protocol 2: Synthesis using 4-(Aminomethyl)benzoic acid

This protocol describes the solution-phase synthesis of N-acetyl-L-phenylalanyl-4-(aminomethyl)benzamide.

Materials:

  • 4-(Aminomethyl)benzoic acid

  • N-acetyl-L-phenylalanine (Ac-Phe-OH)

  • EDC

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir the solution at 0°C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve 4-(Aminomethyl)benzoic acid (1.0 eq) and DIPEA (1.1 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired dipeptide.

Mandatory Visualizations

Signaling Pathway: p53-Mediated Apoptosis

Molecules synthesized using bifunctional building blocks like 4-(2-Aminoethyl)benzoic acid can be designed to modulate key cellular signaling pathways. For instance, inhibitors of Wip1 phosphatase, such as GSK2830371, can activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. The following diagram illustrates a simplified p53 signaling pathway.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA_damage DNA Damage ATM ATM/ATR Kinases DNA_damage->ATM p53 p53 ATM->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Transcription Wip1 Wip1 Phosphatase p53->Wip1 Transcription p21 p21 p53->p21 Transcription Bax Bax p53->Bax Transcription MDM2->p53 Ubiquitination (Degradation) Wip1->p53 Dephosphorylation GSK2830371 GSK2830371 GSK2830371->Wip1 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Simplified p53 signaling pathway showing the role of Wip1 phosphatase and its inhibition.

Experimental Workflow: Dipeptide Synthesis and Purification

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using a bifunctional linker.

experimental_workflow start Start activation Activate Carboxylic Acid (Ac-Phe-OH + EDC/HOBt) start->activation coupling Couple with Linker (e.g., 4-(2-Aminoethyl)benzoic acid HCl) activation->coupling workup Aqueous Work-up (Wash with NaHCO3, Brine) coupling->workup purification Purification (Silica Gel Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Dipeptide analysis->end

Caption: General workflow for solution-phase dipeptide synthesis.

Logical Relationship: Cost-Benefit Analysis Framework

The decision to use a particular chemical building block involves a multi-faceted analysis. The following diagram outlines the logical relationships in a cost-benefit analysis for selecting a synthetic building block.

cost_benefit_analysis cluster_cost Cost Factors cluster_benefit Benefit Factors decision Select Building Block raw_material_cost Raw Material Cost raw_material_cost->decision reagent_cost Reagent & Solvent Cost reagent_cost->decision purification_cost Purification Cost purification_cost->decision yield Reaction Yield yield->decision purity Product Purity purity->decision scalability Scalability scalability->decision process_safety Process Safety process_safety->decision

Caption: Framework for the cost-benefit analysis of a chemical building block.

Conclusion

The choice between this compound and its alternatives, such as 4-(Aminomethyl)benzoic acid, is contingent upon the specific requirements of the synthesis. While this compound offers advantages in terms of solubility, which can be beneficial for certain reaction setups, 4-(Aminomethyl)benzoic acid presents a more cost-effective option with potentially slightly higher yields in straightforward applications.

For researchers prioritizing ease of handling in aqueous media and where cost is a secondary concern, this compound is an excellent choice. Conversely, for large-scale syntheses where cost-efficiency is paramount, and the reaction conditions do not necessitate high aqueous solubility of the linker, 4-(Aminomethyl)benzoic acid may be the more prudent option. Ultimately, the optimal choice will depend on a careful evaluation of the cost-benefit factors outlined in this guide, in conjunction with the specific goals and constraints of the research or development project.

References

A Comparative Guide to the Applications of 4-(2-Aminoethyl)benzoic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. 4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile scaffold utilized in the development of a wide range of biologically active molecules.[1] Its structure, featuring a primary amine and a carboxylic acid separated by an ethyl linker, allows for diverse chemical modifications, making it a valuable component in constructing enzyme inhibitors, receptor modulators, and linkers for bioconjugates.[2] This guide provides a comparative analysis of the applications of this compound and its derivatives, with a focus on their performance against alternative compounds in anticancer applications, supported by experimental data from various studies.

Performance in Anticancer Drug Development

Derivatives of the aminobenzoic acid scaffold have shown significant promise as anticancer agents.[3][4][5] The bifunctional nature of 4-(2-Aminoethyl)benzoic acid allows for its incorporation into larger molecules designed to interact with specific biological targets in cancer cells.

Comparative Anticancer Activity

While direct head-to-head comparative studies of this compound with other building blocks are limited in publicly available literature, we can draw comparisons from studies on structurally related aminobenzoic acid derivatives. The following table summarizes the in vitro cytotoxic activity of various benzoic acid derivatives against different cancer cell lines, providing a basis for performance comparison.

Compound/Derivative ClassTarget Cell LineActivity Metric (IC₅₀)Standard Drug (IC₅₀)Reference
Alkyl derivatives of 4-aminobenzoic acid (Compound 20)NCI-H460 (Lung)15.59 µM & 20.04 µMCisplatin (21.00 µM)--INVALID-LINK--[3][6]
3-[(6-Arylamino)pyridazinylamino]benzoic acids (Compounds 1 & 2 with 4-chloro group)HT-29 (Colon)15.3 µM & 3.9 µMVatalanib--INVALID-LINK--[3]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives (Compounds 2 & 14)MCF-7 (Breast)18.7 µM & 15.6 µMDoxorubicin--INVALID-LINK--[3]
Schiff bases of 4-aminobenzoic acidHepG2 (Liver)≥ 15.0 µMNot specified--INVALID-LINK--[7]

Role as a Linker in Antibody-Drug Conjugates (ADCs)

The structure of 4-(2-Aminoethyl)benzoic acid makes it a suitable candidate for use as a linker in antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with the antibody, while the amino group can be coupled to a cytotoxic payload. The most widely used linker in approved ADCs is the valine-citrulline-para-aminobenzyl-carbamate (vc-PABC) linker, which utilizes a para-aminobenzyl alcohol moiety that is structurally related to 4-(2-Aminoethyl)benzoic acid.[7]

Comparison of Linker Chemistries

The choice of linker is critical for the stability and efficacy of an ADC.[4][5][8] Linkers can be broadly categorized as cleavable or non-cleavable.

Linker TypeCleavage MechanismAdvantagesDisadvantagesRepresentative Example(s)
Cleavable
HydrazoneAcid-labile (low pH in endosomes/lysosomes)Early clinical success.Potential instability in systemic circulation.Gemtuzumab ozogamicin (Mylotarg)[4][9]
PeptideProtease-mediated (e.g., Cathepsin B in lysosomes)High plasma stability and efficient intracellular release.Susceptible to premature cleavage by other proteases.Brentuximab vedotin (Adcetris) with vc-PABC linker[7][9]
DisulfideReduction in the intracellular environmentExploits the difference in redox potential.Potential for premature cleavage in the bloodstream.
Non-cleavable
ThioetherProteolytic degradation of the antibodyHigh stability in circulation, reduced off-target toxicity.[4]The released payload has an attached amino acid residue, which may affect its activity.Trastuzumab emtansine (Kadcyla)[7][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and evaluation of compounds derived from aminobenzoic acid scaffolds.

Synthesis of Alkyl Derivatives of 4-Aminobenzoic Acid

This protocol describes a general method for the synthesis of O- and N-alkyl derivatives of 4-aminobenzoic acid.[3]

  • Reaction Setup: A mixture of 4-aminobenzoic acid (1 equivalent), an appropriate alkylating agent, and potassium carbonate is prepared in a suitable solvent.

  • Reaction Conditions: The reaction is carried out under specific temperature and time conditions, which are optimized for the particular substrate.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the crude product. Purification is typically achieved through techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic methods like Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Electron Impact Mass Spectrometry (EIMS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.[10]

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, CAL-27) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., cisplatin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Molecular Interactions and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by visual representations.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aminobenzoic Acid Derivative Inhibitor Inhibitor->RTK Inhibits Ligand Growth Factor Ligand->RTK Binds

Caption: A simplified signaling pathway of a Receptor Tyrosine Kinase (RTK), a common target for anticancer drugs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start 4-(2-Aminoethyl)benzoic acid hydrochloride + Reagents reaction Chemical Synthesis start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization invitro In Vitro Assays (e.g., MTT Assay) characterization->invitro ic50 Determine IC50 invitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar new_derivatives Design & Synthesize New Derivatives sar->new_derivatives new_derivatives->reaction

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 4-(2-Aminoethyl)benzoic acid hydrochloride, ensuring compliance with safety and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields, suitable gloves, and a lab coat.[1] In case of exposure, follow these first-aid measures:

  • Inhalation: Move the exposed person to fresh air. If symptoms occur, seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1]

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious) and seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal environmental regulations.[1] Improper disposal can lead to environmental harm and legal consequences.

  • Waste Identification and Classification:

    • Characterize the waste material. Determine if it is unused, contaminated, or expired.

    • Consult US EPA guidelines under 40 CFR 261.3 to determine if the chemical waste is classified as hazardous.[2]

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams.

    • Store the waste in its original container or a clearly labeled, compatible container. The container should be tightly closed and stored in a cool, dry, and well-ventilated area.[3]

  • Disposal Method Selection:

    • The primary recommended method of disposal is through an approved waste disposal plant.[2] Contact a licensed professional waste disposal service to handle the collection and disposal of the chemical waste.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4]

    • Contaminated materials, such as gloves and wipes, should be collected and disposed of as chemical waste.

  • Documentation:

    • Maintain accurate records of the disposed chemical, including the quantity, date of disposal, and the waste disposal service used.

Quantitative Data

While specific quantitative data for disposal is limited, the following properties of this compound are relevant for handling and storage prior to disposal.

PropertyValueSource
CAS Number 60531-36-4[5][6]
Physical Form Solid[5]
Melting Point >350 °C[6]
Storage Temperature Ambient/Room Temperature[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Is the container empty? A->B C Triple rinse with a suitable solvent. Dispose of rinsate as chemical waste. B->C Yes E Is the material a spill? B->E No D Deface label and dispose of container as non-hazardous waste (check local regulations). C->D F Absorb/sweep up spill. Place in a sealed, labeled container. E->F Yes G Store in a designated, secure area. E->G No (Unused/Expired Product) F->G H Contact licensed waste disposal service. G->H I Arrange for pickup and disposal. H->I

Disposal decision workflow for this compound.

Disclaimer: This information is intended for guidance and is based on publicly available safety data sheets. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical disposal.

References

Personal protective equipment for handling 4-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2-Aminoethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required equipment.

Protection LevelEquipmentSpecifications
Primary Eye/Face ProtectionWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin ProtectionWear a standard laboratory coat, fire/flame resistant and impervious clothing, and chemical-resistant gloves (e.g., nitrile).[1][2]
Respiratory ProtectionIf handling fine powders, generating dust, or working in a poorly ventilated area, a NIOSH or European Standard EN 149 approved respirator is recommended.[2][3]
Secondary Hand ProtectionDispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[4]
Foot ProtectionWear closed-toe shoes. In areas with a risk of spills, chemical-resistant, steel-toe boots are recommended.[5][6]
Operational Plan: Handling and Storage

Engineering Controls:

  • Use only with adequate ventilation. Local exhaust ventilation is recommended to control airborne dust.[7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

Handling Procedures:

  • Preparation: Conduct a thorough risk assessment before beginning work. Ensure all personnel are trained on the handling protocols for this compound.[3]

  • Weighing and Transfer:

    • Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4]

    • Avoid creating dusty conditions.[7]

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Be aware of potential exothermic reactions, especially with strong acids or bases.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • The recommended storage temperature is ambient, though some suppliers suggest storing at 0-8°C.[8][9]

  • The compound may be sensitive to air and light, potentially leading to discoloration.[4]

Emergency Procedures

In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical help.[1][2][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[4][7][10]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2]

  • Do not use water to clean up the initial spill as it may spread contamination.[2]

  • Decontaminate the area with a suitable solvent (e.g., acetone, ethanol) and absorbent pads.[2]

  • For large spills, contain the spill and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2]

  • Waste Collection:

    • Collect waste in its original container or a compatible, sealed, and clearly labeled waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Keep the container away from incompatible materials.[2]

  • Arrangement for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Well-Ventilated Workspace ppe->setup weigh Weigh Solid in Fume Hood setup->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose via EHS Office waste->dispose spill Spill Response exposure First Aid for Exposure

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 2
4-(2-Aminoethyl)benzoic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.